Dimethyl 2-(hydroxyimino)malonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157353. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-hydroxyiminopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGXQYUPFIXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423246 | |
| Record name | Dimethyl 2-(hydroxyimino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42937-74-6 | |
| Record name | 42937-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2-(hydroxyimino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL (HYDROXYIMINO)-MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate (CAS: 42937-74-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2-(hydroxyimino)malonate, a versatile reagent in organic synthesis, with a particular focus on its physicochemical properties, synthesis, and applications in the development of pharmaceuticals and other fine chemicals.
Chemical Identity and Physicochemical Properties
This compound, also known as Dimethyl isonitrosomalonate, is a key synthetic intermediate. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | Dimethyl malonate (precursor) |
| CAS Number | 42937-74-6 | 108-59-8 |
| Molecular Formula | C₅H₇NO₅[1] | C₅H₈O₄ |
| Molecular Weight | 161.11 g/mol [1] | 132.12 g/mol |
| Melting Point | 70-72 °C[2] | -62 °C |
| Boiling Point | Data not available | 181 °C |
| Density | Data not available | 1.15 g/cm³ |
| Solubility | Data not available | Slightly soluble in water; soluble in alcohol and ether.[3] |
| Appearance | White to off-white solid | Colorless liquid |
| Synonyms | Dimethyl isonitrosomalonate, Dimethyl Mesoxalate Oxime, Propanedioic acid, 2-(hydroxyimino)-, 1,3-dimethyl ester | Malonic acid dimethyl ester |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the direct oximation (nitrosation) of its precursor, dimethyl malonate.[2]
Experimental Protocol: Synthesis via Nitrosation
Materials:
-
Dimethyl malonate
-
Sodium nitrite
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve dimethyl malonate in glacial acetic acid.
-
Slowly add a solution of sodium nitrite in water to the stirred solution, maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford a white to off-white crystalline solid.
Synthesis of this compound
Key Reactions and Applications in Drug Development
This compound is a valuable building block due to its multiple reactive sites. The hydroxyimino group can be readily reduced to an amino group, providing access to aminomalonates, which are precursors to amino acids and various heterocyclic compounds.[2]
Experimental Protocol: Reduction to Dimethyl aminomalonate
This protocol is adapted from the procedure for the corresponding diethyl ester.
Materials:
-
This compound
-
Palladium on charcoal (10% Pd/C)
-
Ethanol
-
Hydrogen gas source (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% palladium on charcoal catalyst to the solution.
-
Seal the vessel and connect it to a hydrogen gas source.
-
Flush the system with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
-
Agitate the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
Carefully vent the hydrogen and flush the system with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude dimethyl aminomalonate. This product can often be used in subsequent steps without further purification.
Role as a Key Intermediate
Applications in Pharmaceutical Synthesis
The utility of this compound and its derivatives is exemplified by their role in the synthesis of complex pharmaceutical agents. For instance, the diethyl analog, diethyl 2-(hydroxyimino)malonate, is a key intermediate in the synthesis of Fingolimod, a medication used to treat multiple sclerosis. The synthesis involves the reduction of the hydroxyimino group to an amine, followed by further functionalization. This highlights the importance of this class of compounds in constructing the core structures of medicinally relevant molecules.
Conclusion
This compound is a highly functionalized and versatile intermediate in organic synthesis. Its straightforward preparation from dimethyl malonate and the reactivity of its hydroxyimino and ester groups make it a valuable precursor for a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the synthetic potential of this important chemical building block.
References
Dimethyl 2-(hydroxyimino)malonate: A Technical Guide for Chemical and Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Dimethyl 2-(hydroxyimino)malonate (C₅H₇NO₅), a versatile intermediate in modern organic synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and key applications, with a particular focus on its role as a precursor to valuable chemical entities. Furthermore, it explores the significant biological activity associated with its malonate core, specifically the inhibition of succinate dehydrogenase, a critical enzyme in cellular metabolism.
Physicochemical and Spectroscopic Properties
This compound is a stable, solid organic compound at room temperature. Its structure features a central carbon atom bonded to two methoxycarbonyl groups and a hydroxyimino (oxime) group, providing multiple sites for chemical modification.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₅ | [1][2] |
| Molecular Weight | 161.11 g/mol | [1][2][3] |
| CAS Number | 42937-74-6 | [3] |
| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |
| Melting Point | 70-72 °C | N/A |
| Monoisotopic Mass | 161.032422 Da | [1] |
| Appearance | White to off-white solid | N/A |
| Density | Data not available (solid) | [4] |
| Solubility | Soluble in many common organic solvents (e.g., alcohols, ethers, chlorinated solvents). Negligible solubility in water. | [5] |
| XLogP3-AA | 1.1 | [1] |
| Topological Polar Surface Area | 85.2 Ų | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two primary signals: a singlet for the six equivalent protons of the two methyl ester groups (-OCH₃) and a broader singlet for the single proton of the oxime hydroxyl group (-OH). The expected integration ratio would be 6:1.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the methyl ester carbons, the carbonyl carbons of the ester groups, and the central sp²-hybridized carbon of the oxime.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include a broad O-H stretch from the hydroxyimino group, a strong C=O stretching vibration from the ester carbonyls, and a C=N stretch associated with the imino group.[1]
Synthesis of this compound
The most common and efficient method for preparing this compound is through the direct oximation (nitrosation) of its precursor, dimethyl malonate.[4] This reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and an acid.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from dimethyl malonate.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitrosation of Dimethyl Malonate
This protocol is a representative procedure adapted from established methods for the nitrosation of malonic esters.
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a three-necked flask, mechanical stirrer, thermometer, and addition funnel.
Procedure:
-
Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve dimethyl malonate (1.0 mol) in a mixture of glacial acetic acid and water.
-
Cooling: Cool the flask in an ice-water bath to bring the internal temperature to 0-5 °C.
-
Nitrosation: While maintaining the temperature between 0-5 °C, add solid sodium nitrite (1.15 mol) portion-wise over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and careful temperature control is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with two to three portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Chemical Reactivity and Synthetic Applications
This compound is a valuable building block in organic synthesis due to the presence of its three reactive functional groups. Its synthetic utility primarily revolves around its role as a precursor to amino acids and a wide range of heterocyclic compounds.
Key transformations include:
-
Reduction of the Oxime: The hydroxyimino group can be readily reduced to an amino group, yielding dimethyl aminomalonate. This is a critical intermediate for the synthesis of non-natural amino acids.
-
Cyclization Reactions: The ester and oxime functionalities can participate in cyclization reactions with various dinucleophiles to form important heterocyclic cores, such as isoxazoles and pyrazoles.
-
Derivatization: The oxime's oxygen and the ester groups can be derivatized to introduce further chemical diversity.
Synthetic Utility Diagram
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Reactivity and synthetic utility of this compound.
Biological Context: Malonates as Inhibitors of Succinate Dehydrogenase
While this compound itself is not primarily studied for direct biological activity, its core structure, the malonate diester, is highly relevant in biochemistry and pharmacology. The parent compound, dimethyl malonate, is a cell-permeable precursor to malonate, a classic competitive inhibitor of succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.
SDH plays a dual role as an enzyme in both the citric acid cycle (oxidizing succinate to fumarate) and in oxidative phosphorylation (transferring electrons to the quinone pool). Inhibition of SDH by malonate blocks this pathway, leading to an accumulation of succinate and a disruption of cellular energy metabolism. This mechanism has been explored as a therapeutic strategy in conditions characterized by metabolic dysregulation, such as ischemia-reperfusion injury.
Mitochondrial Signaling Pathway Diagram
The diagram below illustrates the mitochondrial electron transport chain and highlights the inhibitory action of malonate (derived from dimethyl malonate) on Succinate Dehydrogenase (Complex II).
Caption: Malonate competitively inhibits Succinate Dehydrogenase (Complex II).
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with the molecular formula C₅H₇NO₅, is a highly functionalized and valuable intermediate for synthetic chemists. Its straightforward preparation via nitrosation of dimethyl malonate and the versatile reactivity of its oxime and ester groups make it a key starting material for synthesizing diverse molecular targets, including amino acids and heterocyclic structures of pharmaceutical interest. Furthermore, the well-established role of its malonate core as an inhibitor of the critical metabolic enzyme succinate dehydrogenase provides a rich biological context for researchers in drug discovery and chemical biology. This guide serves as a foundational resource for professionals leveraging this important chemical building block in their research and development endeavors.
References
An In-depth Technical Guide to the Synthesis of Dimethyl 2-(hydroxyimino)malonate from Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 2-(hydroxyimino)malonate, a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The core of this process involves the nitrosation of dimethyl malonate. This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol.
Core Synthesis Pathway: Nitrosation of Dimethyl Malonate
The most common and efficient method for the synthesis of this compound is the direct oximation of dimethyl malonate.[1] This reaction is achieved through nitrosation, where a nitrosating agent reacts with the active methylene group of the malonic ester. The resulting C-nitroso compound rapidly tautomerizes to the more stable oxime, yielding the desired product.
The typical nitrosating agent is nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with an acid, most commonly acetic acid.[1] The reaction proceeds via the enol form of dimethyl malonate, which attacks the nitrosating agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis of this compound, based on established protocols.
| Parameter | Value | Molar Ratio (relative to Dimethyl Malonate) |
| Dimethyl Malonate | 120.0 g (1.0 mol) | 1.0 |
| Sodium Nitrite | 80.0 g (1.15 mol) | 1.15 |
| Acetic Acid (96%) | 112.2 g (1.8 mol) | 1.8 |
| 1,4-Dioxane | 250.0 g | - |
| Water | 35.6 g | - |
| Reaction Temperature | 35-40 °C (addition), 50 °C (reaction) | - |
| Reaction Time | 2 hours (addition), 2 hours (reaction) | - |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented procedure for the nitrosation of dimethyl malonate.[2]
Materials:
-
Dimethyl malonate (120.0 g, 1.0 mol)
-
Sodium nitrite (technical grade, 80.0 g, 1.15 mol)
-
Acetic acid (96%, 112.2 g, 1.8 mol)
-
1,4-Dioxane (250.0 g)
-
Water (35.6 g)
-
Anhydrous sodium acetate (35 g)
-
Methyl tert-butyl ether (400 g)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, charge dimethyl malonate (120.0 g), 1,4-dioxane (250.0 g), water (35.6 g), and sodium nitrite (80.0 g).
-
Addition of Acetic Acid: While stirring the mixture, add 96% acetic acid (112.2 g) dropwise over a period of 2 hours. Maintain the internal temperature of the reaction mixture between 35 °C and 40 °C during the addition.
-
Reaction: After the addition of acetic acid is complete, heat the reaction mixture to 50 °C and continue stirring for an additional 2 hours.
-
Work-up: To the reaction mixture, add anhydrous sodium acetate (35 g) and methyl tert-butyl ether (400 g).
-
Isolation of Product: Cool the mixture to ambient temperature. The precipitated, coarsely crystalline solid is then filtered off with suction. The filter cake should be washed twice with 150 ml portions of methyl tert-butyl ether.
-
Final Product: The filtrate and the washings are combined, and the low-boiling components are removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.
Signaling Pathway and Logical Relationship Diagram
In the context of this chemical synthesis, a "signaling pathway" is not directly applicable. However, a diagram illustrating the logical relationship of the key reaction steps and intermediates provides valuable insight.
Caption: Logical relationship of key species in the nitrosation of dimethyl malonate.
References
Spectroscopic Analysis of Dimethyl 2-(hydroxyimino)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 2-(hydroxyimino)malonate (CAS No: 42937-74-6), a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, functional groups, and connectivity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.[1] For this compound, ¹H and ¹³C NMR spectra provide key structural information.
A typical ¹H NMR spectrum is expected to show two main signals corresponding to the protons of the two equivalent methoxy groups and the hydroxyl proton of the hydroxyimino group.[1] The integration of these signals should reveal a 6:1 proton ratio, confirming the structure.[1]
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 6H | 2 x -OCH₃ |
| ~10-12 (broad) | Singlet | 1H | N-OH |
| Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton is often broad and may exchange with D₂O. |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~53 | 2 x -OCH₃ |
| ~145 | C=NOH |
| ~162 | 2 x C=O |
| Note: The chemical shifts are approximate and based on the analysis of similar structures. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its key functional groups.[2]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (oxime) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=N stretch (oxime) |
| Note: The wavenumbers are approximate. The spectrum is typically recorded as a KBr pellet.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₅H₇NO₅, Molecular Weight: 161.11 g/mol ), the mass spectrum shows characteristic fragments.[2]
Table 4: Mass Spectrometry Data (GC-MS, EI) for this compound [2]
| m/z | Relative Intensity (%) | Possible Fragment |
| 129 | 74.25 | [M - OCH₃]⁺ |
| 59 | 57.07 | [COOCH₃]⁺ |
| 54 | 18.18 | |
| 31 | 14.93 | [OCH₃]⁺ |
| 15 | 99.99 | [CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a suitable GC column (e.g., a polar capillary column).
-
The separated components are then introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectrum of Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of dimethyl 2-(hydroxyimino)malonate. The information detailed herein is essential for the structural elucidation and quality control of this important synthetic intermediate.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Accurate and thorough characterization of this compound is paramount, with NMR spectroscopy being a primary analytical tool. This guide presents a detailed analysis of its 1H and 13C NMR spectra, supplemented with experimental protocols and structural diagrams.
Data Presentation
The quantitative 1H and 13C NMR spectral data for this compound are summarized in the tables below. This data is critical for the unambiguous identification and purity assessment of the compound.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the methoxy and hydroxyl protons. The equivalence of the two methoxy groups results in a single, sharp resonance.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 6H | 2 x -OCH₃ |
| ~9.5 (broad) | Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton can be variable and is dependent on factors such as solvent, concentration, and temperature.
13C NMR Spectral Data
The 13C NMR spectrum provides insight into the carbon framework of the molecule. The key resonances are attributed to the carbonyl carbons of the ester groups, the oxime carbon, and the methoxy carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | 2 x C=O (ester) |
| ~145 | C=NOH |
| ~53 | 2 x -OCH₃ |
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Instrument Parameters
The following are general instrument parameters that can be used as a starting point and may require optimization based on the specific spectrometer.
For 1H NMR:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 12-16 ppm
For 13C NMR:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 0-200 ppm
Mandatory Visualizations
The following diagrams illustrate the structure and key NMR correlations for this compound.
Caption: Molecular structure of this compound.
Caption: Correlation of NMR signals to structural fragments.
Physical and chemical properties of dimethyl 2-(hydroxyimino)malonate
An In-Depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound. The information is intended for professionals in chemical research and drug development who utilize this compound as a versatile synthetic intermediate.
Physicochemical Properties
This compound, also known by its IUPAC name dimethyl 2-hydroxyiminopropanedioate, is a key organic compound utilized in a variety of chemical syntheses.[1] Its structural features, including two ester groups and a hydroxyimino (oxime) moiety, impart unique reactivity that makes it a valuable building block.[2][3]
The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |
| CAS Number | 42937-74-6 | [1][2][4] |
| Molecular Formula | C₅H₇NO₅ | [1][2][4] |
| Molecular Weight | 161.11 g/mol | [1][2][4] |
| Monoisotopic Mass | 161.03242232 Da | [1] |
| Appearance | Solid or liquid | |
| Melting Point | 70-72 °C | [2] |
| Purity | ≥95% (typical) | |
| InChI Key | GLFGXQYUPFIXJV-UHFFFAOYSA-N | [2] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR | A typical ¹H NMR spectrum would show characteristic signals for the methyl ester protons and the oxime proton.[3] The two methyl groups are chemically equivalent and would likely appear as a singlet, while the hydroxyl proton of the oxime group would appear as a broader singlet. | [1] |
| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the ester groups, the carbon of the C=NOH group, and the methyl carbons. | [1] |
| Mass Spectrometry (GC-MS, EI) | Mass spectrometry data reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern. Key fragments observed include m/z values of 129 and 59. | [1] |
Experimental Protocols
Synthesis via Nitrosation of Dimethyl Malonate
The most common and well-established method for synthesizing this compound is through the direct oximation (nitrosation) of its precursor, dimethyl malonate.[2][3]
Principle: The reaction involves the treatment of dimethyl malonate with a nitrosating agent, typically generated in situ from sodium nitrite and an acid (e.g., acetic acid).[3] The active nitrosating agent reacts with the enol form of the malonic ester to produce a C-nitroso compound, which rapidly tautomerizes to the more stable hydroxyimino (oxime) product.[2][3]
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dimethyl malonate is dissolved in glacial acetic acid in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).[3]
-
An aqueous solution of sodium nitrite is prepared.
-
The sodium nitrite solution is added dropwise to the stirred, cooled solution of dimethyl malonate in acetic acid. The temperature should be carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature, allowing the reaction to proceed to completion.
-
The reaction is quenched by pouring the mixture into a larger volume of cold water.
-
The aqueous mixture is then extracted several times with a suitable organic solvent, such as diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield the final product.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Acetic acid is corrosive, and the reaction may release nitrogen oxides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Chemical Reactivity and Applications
The unique arrangement of functional groups in this compound makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3]
-
Reactivity of the Hydroxyimino Group: The oxime moiety is a key reactive site. It can be readily reduced to form a primary amine.[3] This transformation is fundamental for the synthesis of dimethyl aminomalonate, a precursor to various amino acids.[3]
-
Cyclization Reactions: The presence of the oxime and two ester functionalities allows for a variety of cyclization reactions, leading to the formation of diverse heterocyclic ring systems, which are common scaffolds in medicinal chemistry.[3]
-
Derivatization: The oxime's oxygen atom can be derivatized, and the ester groups can undergo hydrolysis or transesterification, offering multiple pathways for molecular elaboration.
Its diethyl analog, diethyl 2-(hydroxyimino)malonate, is a known intermediate in the synthesis of the multiple sclerosis drug, fingolimod, highlighting the pharmaceutical relevance of this class of compounds.
Visualizations
The following diagrams illustrate the synthesis and reactivity of this compound.
References
An In-Depth Technical Guide to Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(hydroxyimino)malonate, with the IUPAC name dimethyl 2-hydroxyiminopropanedioate , is a versatile synthetic intermediate with significant applications in pharmaceutical and agrochemical research.[1][2] Its utility stems from the presence of multiple reactive functional groups—two ester moieties and a hydroxyimino group—that allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, and spectral characterization, intended to serve as a valuable resource for professionals in drug development and organic synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |
| CAS Number | 42937-74-6 | [1] |
| Molecular Formula | C₅H₇NO₅ | [1] |
| Molecular Weight | 161.11 g/mol | [1] |
| Melting Point | 70-72 °C | |
| Boiling Point | 127-132 °C @ 3 Torr | |
| Density | 1.33 g/cm³ (Predicted) | |
| InChIKey | GLFGXQYUPFIXJV-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the nitrosation of dimethyl malonate.[2] This reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and an acid, which reacts with the active methylene group of the malonic ester. The initially formed C-nitroso compound rapidly tautomerizes to the more stable oxime.
Experimental Protocol: Nitrosation of Dimethyl Malonate
The following protocol is adapted from a similar procedure for the diethyl ester and provides a reliable method for the synthesis of this compound.[3]
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve dimethyl malonate (1 equivalent) in ethyl acetate and glacial acetic acid.
-
Stir the mixture for 30 minutes and then cool the flask to 0-5 °C using an ice bath.
-
Prepare a solution of sodium nitrite (1.5 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture over a period of 2 hours, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 15-25 °C for 20 hours.
-
Allow the mixture to stand for phase separation. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 6H | 2 x -OCH₃ |
| ~11.0 | Broad Singlet | 1H | -NOH |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~53 | -OCH₃ |
| ~145 | C=NOH |
| ~162 | C=O |
Note: Predicted chemical shifts based on typical values for similar functional groups.[4]
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyimino) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=N stretch (oxime) |
GC-MS (Gas Chromatography-Mass Spectrometry) Data
| m/z | Relative Intensity (%) |
| 15 | 99.99 |
| 129 | 74.25 |
| 59 | 57.07 |
| 54 | 18.18 |
| 31 | 14.93 |
Key Reactions of this compound
The reactivity of this compound makes it a valuable precursor for the synthesis of various important molecules, including α-amino acids. A key transformation is the reduction of the hydroxyimino group to an amino group.
Experimental Protocol: Reduction to Dimethyl 2-aminomalonate
The following protocol for the reduction of the analogous diethyl ester can be adapted for this compound.[5]
Materials:
-
This compound
-
10% Palladium on charcoal (Pd/C) catalyst
-
Absolute ethanol
-
Hydrogen gas source (e.g., Parr Hydrogenator)
Procedure:
-
In a hydrogenation bottle, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Place the bottle in a Parr Hydrogenator and flush the system with hydrogen gas three to four times.
-
Pressurize the system with hydrogen (50-60 psi) and shake until there is no further drop in pressure (typically around 15 minutes).
-
Filter the reaction mixture to remove the catalyst, washing the catalyst with absolute ethanol.
-
Concentrate the clear filtrate under reduced pressure at a temperature below 50 °C to yield crude dimethyl 2-aminomalonate.
-
The resulting aminomalonate can be further purified or converted to its hydrochloride salt for improved stability.
Reaction Workflow: Reduction of the Hydroxyimino Group
The diagram below outlines the workflow for the reduction of this compound to dimethyl 2-aminomalonate.
Conclusion
This compound is a key building block in organic synthesis, offering access to a variety of more complex molecules, including amino acids and heterocyclic compounds. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and further application in research and development. Careful adherence to the outlined procedures will enable researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. This compound | C5H7NO5 | CID 6399477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 42937-74-6 | Benchchem [benchchem.com]
- 3. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the thermal stability and decomposition of dimethyl 2-(hydroxyimino)malonate is limited. This guide provides a comprehensive framework for assessing these properties, including detailed experimental protocols and illustrative data based on analogous compounds, such as diethyl 2-(hydroxyimino)malonate. The presented quantitative values should be considered hypothetical and are intended to serve as a guide for experimental design and data interpretation.
Introduction
This compound is a versatile synthetic intermediate in pharmaceutical and agrochemical research. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for defining its synthetic utility at elevated temperatures. This technical guide outlines the key methodologies for evaluating the thermal hazards associated with this compound, presenting data in a structured format, and visualizing the logical workflows and potential decomposition pathways.
Thermal Hazard Assessment: Key Parameters
The thermal stability of a compound is characterized by several key parameters, which can be determined using various analytical techniques. These parameters help in quantifying the risks associated with thermal decomposition.
Table 1: Key Parameters for Thermal Hazard Assessment
| Parameter | Description | Typical Technique(s) | Illustrative Value for a Dialkyl 2-(hydroxyimino)malonate |
| Decomposition Onset Temperature (Tonset) | The temperature at which the substance begins to decompose under specific experimental conditions. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Accelerating Rate Calorimetry (ARC) | 150 - 170 °C |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of decomposition occurs. | DSC, Differential Thermogravimetric Analysis (DTG) | 180 - 200 °C |
| Enthalpy of Decomposition (ΔHd) | The total heat released or absorbed during the decomposition process. A large negative value indicates a highly exothermic and potentially hazardous decomposition. | DSC | -250 to -400 J/g |
| Mass Loss (%) | The percentage of the initial mass lost during decomposition, indicating the formation of volatile products. | TGA | 60 - 80% |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. A lower activation energy suggests lower thermal stability. | Isothermal DSC/TGA, Model-Free Kinetics | 80 - 120 kJ/mol |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time it takes for a self-heating reaction to reach its maximum rate under adiabatic conditions (no heat loss). A shorter TMRad indicates a higher risk of thermal runaway. | ARC | 24 hours at a specific temperature (e.g., 140 °C) |
| Self-Accelerating Decomposition Temperature (SADT) | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. | ARC, Dewar Calorimetry | Varies with package size and heat transfer properties |
Experimental Protocols for Thermal Analysis
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections describe the methodologies for the key thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel or a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[1]
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the decomposition range (e.g., 350 °C).[1] Using multiple heating rates allows for the application of kinetic models.
-
-
Data Analysis:
-
Determine the onset temperature (Tonset) by the intersection of the baseline with the tangent of the exothermic peak.
-
Identify the peak temperature (Tpeak) at the maximum of the exothermic event.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss as a function of temperature and identify decomposition stages.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.[2]
-
Instrument Setup:
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).[5]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.
-
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions and determine TMRad and SADT.[6][7][8]
Methodology:
-
Sample Preparation: Load a known amount of the substance (e.g., 1-5 g) into a spherical titanium or stainless steel sample bomb.
-
Instrument Setup:
-
Place the bomb inside the ARC calorimeter.
-
Evacuate and backfill the system with an inert gas if necessary.
-
-
Experimental Procedure (Heat-Wait-Seek Mode):
-
The instrument heats the sample in small temperature steps (e.g., 5 °C).
-
After each step, it waits for thermal equilibrium.
-
It then enters a "seek" mode, monitoring for any self-heating.[9]
-
If the self-heating rate exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the calorimeter's temperature is controlled to match the sample's temperature, thus preventing heat loss.[7][9]
-
-
Data Analysis:
-
Plot temperature and pressure as a function of time.
-
From the adiabatic data, calculate the self-heating rate, TMRad, and activation energy.
-
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex experimental workflows and chemical relationships.
Caption: Experimental workflow for thermal hazard assessment.
A plausible decomposition pathway for dialkyl 2-(hydroxyimino)malonates could involve initial cleavage of the N-O bond, which is often the weakest bond in oxime derivatives, followed by a series of rearrangements and fragmentations.
Caption: A plausible decomposition pathway for this compound.
Analysis of Decomposition Products
Identifying the products of decomposition is crucial for a complete hazard assessment, as some products may be toxic, flammable, or corrosive.
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during thermal decomposition in real-time.
Methodology:
-
Perform a TGA experiment as described in section 3.2.
-
The off-gas from the TGA furnace is transferred via a heated transfer line to the inlet of a mass spectrometer or an FTIR gas cell.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA data.
Gas Chromatography-Mass Spectrometry (GC-MS) of Residues
Objective: To identify non-volatile or semi-volatile decomposition products remaining after a controlled decomposition experiment.[10][11]
Methodology:
-
Heat a sample of this compound in a sealed vial at a temperature near its Tonset for a defined period.
-
Dissolve the resulting residue in a suitable solvent.
-
Inject an aliquot of the solution into the GC-MS system.
-
Separate the components of the mixture on the GC column.
-
Identify the separated components by comparing their mass spectra to spectral libraries.[12]
Conclusion and Safety Recommendations
A comprehensive thermal stability and decomposition analysis is critical for the safe utilization of this compound in research and development. The combination of DSC, TGA, and ARC provides a thorough understanding of its thermal hazards. Based on the illustrative data for analogous compounds, it is recommended to handle this compound with care at elevated temperatures, particularly above its likely onset of decomposition. Processes should be designed to maintain temperatures well below the Tonset, and appropriate engineering controls should be in place to manage potential exothermic events and the release of potentially hazardous decomposition products. It is imperative that experimental validation of these properties is conducted before scaling up any process involving this compound.
References
- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 2. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 7. belmontscientific.com [belmontscientific.com]
- 8. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
- 9. ARC [pages.mtu.edu]
- 10. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. How to Identify Compounds in Gas Chromatography? [monadlabtech.com]
The Oxime Group in Dimethyl 2-(hydroxyimino)malonate: A Hub of Reactivity for Synthetic and Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 2-(hydroxyimino)malonate, a seemingly simple molecule, packs a significant punch in the world of organic synthesis and drug discovery. Its strategic placement of an oxime functionality flanked by two ester groups creates a versatile scaffold ripe for a multitude of chemical transformations. This guide delves into the core reactivity profile of the oxime group in this compound, providing a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on quantitative data and detailed experimental protocols.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42937-74-6 | [1] |
| Molecular Formula | C₅H₇NO₅ | [1] |
| Molecular Weight | 161.11 g/mol | [1] |
| Melting Point | 70-72 °C | [2] |
| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | [1] |
| InChI Key | GLFGXQYUPFIXJV-UHFFFAOYSA-N | [1] |
Spectroscopic analysis is crucial for the characterization of this compound. The key spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Interpretation |
| ¹H NMR | A typical ¹H NMR spectrum shows a sharp singlet for the six protons of the two equivalent methoxy (-OCH₃) groups and a distinct, often broad, singlet for the hydroxyl (-OH) proton of the hydroxyimino group. The integration ratio of these signals is 6:1, confirming the structure.[3] |
| ¹³C NMR | The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the carbon of the C=NOH group, and the methoxy carbons. |
| FTIR | The FTIR spectrum displays characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, the N-O stretch, and the strong C=O stretching of the ester groups. |
| Mass Spec. | The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the structure of the molecule. A common fragmentation involves the loss of the methoxycarbonyl group. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct oximation of dimethyl malonate. This reaction involves the use of a nitrosating agent, typically generated in situ from sodium nitrite and an acid.
Experimental Protocol: Synthesis by Nitrosation
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ice
-
Water
-
Diethyl ether
Procedure:
-
A solution of dimethyl malonate in glacial acetic acid is prepared in a flask and cooled in an ice bath to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the stirred dimethyl malonate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.
-
The mixture is then poured into ice-water and the product is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization.
Caption: General pathway for isoxazole synthesis from an oxime.
Applications in Drug Development
The versatility of this compound as a synthetic building block has made it a valuable starting material in drug discovery and development. Its derivatives, particularly heterocyclic compounds, have shown promise in various therapeutic areas.
Antimicrobial and Anticancer Activity of Derivatives
Numerous studies have explored the synthesis of isoxazole derivatives from various starting materials and evaluated their biological activities. [3][4]These compounds have been shown to possess significant antibacterial and anticancer potential. [4]For instance, certain isoxazole derivatives have demonstrated inhibitory activity against various cancer cell lines. [4]The mechanism of action for some of these derivatives is believed to involve interactions with biological targets such as enzymes or receptors, facilitated by the hydrogen-bonding capabilities of the functional groups on the heterocyclic ring. [3] While specific derivatives of this compound with demonstrated antimicrobial or anticancer activity are not extensively reported in publicly available literature, the established biological activities of isoxazoles make this a promising area for future research. The synthesis of a library of isoxazole derivatives from this starting material could lead to the discovery of novel therapeutic agents.
Logical Relationship for Drug Discovery Application:
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a highly functionalized and reactive molecule that serves as a valuable cornerstone in synthetic organic chemistry. The reactivity of its oxime group, particularly in reduction and cycloaddition reactions, provides straightforward access to important synthetic intermediates and biologically active heterocyclic compounds. For researchers and professionals in drug development, this compound represents a versatile platform for the design and synthesis of novel therapeutic agents. Further exploration of its reactivity profile, especially in the development of new synthetic methodologies and the investigation of the biological activities of its derivatives, is poised to unlock even greater potential in the future.
References
Solubility of dimethyl 2-(hydroxyimino)malonate in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of dimethyl 2-(hydroxyimino)malonate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's molecular structure and established chemical principles. Furthermore, it outlines a detailed experimental protocol for determining solubility, providing a practical framework for researchers to generate their own quantitative data.
Predicted Solubility Profile
This compound possesses a molecular structure with both polar and nonpolar characteristics. The presence of the hydroxyimino group and two ester functionalities introduces polarity and the capacity for hydrogen bonding. The methyl groups and the carbon backbone contribute to its nonpolar nature. This duality suggests that the compound will exhibit a range of solubilities in various organic solvents.
Based on the principle of "like dissolves like," the predicted qualitative solubility of this compound is summarized in the table below. It is anticipated that the compound will be more soluble in polar aprotic and protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents.
| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvents can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyimino and ester groups of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Moderately Soluble | These solvents have significant dipole moments and can act as hydrogen bond acceptors, facilitating the dissolution of the polar solute. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble to Sparingly Soluble | These solvents are weakly polar. While some interaction is possible, the lack of strong hydrogen bonding capabilities may limit solubility compared to more polar solvents. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solvation and low solubility. |
Note: This table presents predicted solubilities. Experimental verification is necessary for precise quantitative values.
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR).
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or other appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing Experimental and Theoretical Frameworks
To further elucidate the processes and principles discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of a solid compound.
Caption: Logical relationship of solubility based on the "like dissolves like" principle.
Tautomerism in hydroxyimino malonate esters
An In-Depth Technical Guide to Tautomerism in Hydroxyimino Malonate Esters for Researchers and Drug Development Professionals.
Executive Summary
Hydroxyimino malonate esters are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of molecules, most notably α-amino acids, which are fundamental building blocks in drug discovery and development.[1][2][3][4][5] A key chemical feature of these esters is their existence as a mixture of tautomers, primarily the oxime and nitroso forms. The equilibrium between these tautomers is subtle and can be influenced by a variety of factors including solvent polarity, temperature, and the nature of substituents.[6][7][8][9][10][11][12] Understanding and controlling this tautomeric equilibrium is paramount for optimizing reaction conditions, predicting biological activity, and ensuring the desired therapeutic outcomes in drug development.[13][14] This guide provides a comprehensive overview of the tautomerism in hydroxyimino malonate esters, detailing the underlying principles, experimental and computational methods for its study, and its implications in synthetic and medicinal chemistry.
Core Concepts of Tautomerism in Hydroxyimino Malonate Esters
Tautomerism is a form of structural isomerism where isomers of a compound can interconvert by a chemical reaction. In the case of hydroxyimino malonate esters, the principal tautomeric relationship is the nitroso-oxime equilibrium.
2.1 The Nitroso-Oxime Equilibrium
The two primary tautomeric forms of hydroxyimino malonate esters are the oxime and the C-nitroso form. The equilibrium involves the migration of a proton between the oxygen and carbon atoms.
-
Oxime Form: Characterized by a C=N double bond and a hydroxyl group attached to the nitrogen atom (C=N-OH). This form is generally the more stable and predominant tautomer under most conditions.[15][16][17] The stability of the C=N bond is greater than the N=O bond in the nitroso form due to the larger electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen.[15][16]
-
Nitroso Form: Contains a C-N single bond and a nitroso group (-N=O). This tautomer is typically less stable and exists in lower concentrations.
The general equilibrium can be depicted as follows:
2.2 Factors Influencing the Tautomeric Equilibrium
The position of the nitroso-oxime equilibrium is sensitive to several factors:
-
Solvent Effects: The polarity of the solvent plays a crucial role.[6][7] Polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding. For many 1,3-dicarbonyl compounds, the enol form is favored in nonpolar solvents due to intramolecular hydrogen bonding, while the keto form is favored in polar solvents.[6] Similar trends can be expected for the nitroso-oxime equilibrium, where the specific solvent-solute interactions will determine the predominant form.[7][8]
-
Substituent Effects: The electronic and steric nature of the substituents on the malonate backbone can significantly influence the relative stabilities of the tautomers.[9][10][11][12][18] Electron-withdrawing groups can affect the acidity of the α-proton and the stability of the conjugated system in the oxime form.
-
Temperature: Changes in temperature can shift the equilibrium position, with the direction of the shift depending on the enthalpy change of the tautomerization reaction.
-
pH: The acidity or basicity of the medium can influence the protonation state of the molecule and thereby affect the tautomeric equilibrium.
Experimental and Computational Analysis of Tautomerism
A combination of spectroscopic and computational techniques is employed to study the tautomeric equilibrium of hydroxyimino malonate esters.
3.1 Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying and quantifying the different tautomers in solution.[19][20][21][22][23] The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are distinct for the oxime and nitroso forms. For instance, the hydroxyl proton of the oxime group gives a characteristic signal in the ¹H NMR spectrum.[22]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The different electronic structures of the tautomers result in distinct UV-Vis absorption spectra. This technique can be used to monitor the changes in the tautomeric equilibrium as a function of solvent or temperature.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the C=N, N-O, C=O, and O-H bonds are different in the oxime and nitroso forms, allowing for their differentiation using IR spectroscopy.
3.2 X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[24][25][26][27][28] It can reveal bond lengths and angles, which can be used to definitively identify the predominant tautomer in the crystalline form. For example, the C-N and N-O bond lengths in the C=NOH group are characteristic of the oxime tautomer.[25]
3.3 Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are widely used to calculate the relative energies and stabilities of the different tautomers.[17][29][30][31][32] These calculations can provide insights into the factors that influence the tautomeric equilibrium and can help in interpreting experimental data.
Quantitative Data on Tautomeric Equilibrium
| Compound/System | Solvent | Method | Predominant Tautomer | Reference |
| General Alkyl Oximes | Aqueous | Computational (G2) | Oxime (by ~15.8 kcal/mol) | [17] |
| General Alkyl Oximes | Gas Phase | Computational (G2) | Oxime (by ~11.1 kcal/mol) | [17] |
| Acenaphthenequinonemonooxime | Various | Computational | Oxime | [17] |
Detailed Experimental Protocols
5.1 Synthesis of Diethyl 2-(hydroxyimino)malonate
A general procedure for the synthesis of α-hydroxyimino esters involves the oximation of the corresponding substituted malonate.[1][33]
Materials:
-
Substituted diethyl malonate
-
Ethanol (anhydrous)
-
Sodium ethoxide solution (21% in ethanol)
-
Isoamyl nitrite
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolve the substituted diethyl malonate (1.0 eq) in anhydrous ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium ethoxide solution (1.1-1.2 eq) to the cooled solution.
-
Add isoamyl nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Acidify the mixture to a slightly acidic pH with 1 N hydrochloric acid.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude α-hydroxyimino ester.
-
Purify the crude product by column chromatography on silica gel.[33]
5.2 NMR Spectroscopic Analysis of Tautomerism
Sample Preparation:
-
Prepare solutions of the hydroxyimino malonate ester at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Transfer the solutions to NMR tubes.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all relevant nuclei.
Data Analysis:
-
Identify the characteristic signals for each tautomer in the ¹H and ¹³C NMR spectra.
-
Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals will give the tautomeric ratio (K_T = [oxime]/[nitroso]).
5.3 Single-Crystal X-ray Diffraction
Crystal Growth:
-
Grow single crystals of the hydroxyimino malonate ester suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or by slow cooling of a saturated solution.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares methods. The final refined structure will provide precise bond lengths and angles, allowing for the unambiguous identification of the tautomeric form in the solid state.[24]
Visualizing Experimental Workflows and Relationships
Implications for Drug Development
The study of tautomerism in hydroxyimino malonate esters and their derivatives has significant implications for the pharmaceutical industry:
-
Synthesis of Chiral α-Amino Acids: These compounds are key precursors to α-amino acids, which are often chiral building blocks for pharmaceuticals.[1][2] The reaction conditions, influenced by the tautomeric equilibrium, can affect the yield and purity of the desired amino acid.
-
Pharmacokinetics and Pharmacodynamics: Different tautomers of a drug molecule can exhibit different physicochemical properties, such as solubility, lipophilicity, and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) of the drug. Furthermore, only one tautomer may be able to bind effectively to the biological target, making the tautomeric ratio a critical determinant of the drug's efficacy.
-
Intellectual Property: The existence of different tautomeric forms can have implications for patent claims and the protection of intellectual property.
Conclusion
is a fundamental aspect of their chemistry with far-reaching implications for their application in organic synthesis and drug development. A thorough understanding of the nitroso-oxime equilibrium and the factors that govern it is essential for researchers and scientists in these fields. The combined application of modern spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful toolkit for the comprehensive study of this phenomenon. By controlling and understanding tautomerism, it is possible to optimize synthetic routes, design more effective drug candidates, and ultimately contribute to the development of new and improved therapeutics.
References
- 1. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. prezi.com [prezi.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 13. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 14. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 25. researchgate.net [researchgate.net]
- 26. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. X-ray crystal structure of a malonate-semialdehyde dehydrogenase from Pseudomonas sp. strain AAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sid.ir [sid.ir]
- 30. glaserr.missouri.edu [glaserr.missouri.edu]
- 31. researchgate.net [researchgate.net]
- 32. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 33. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Notes: The Utility of Dimethyl 2-(Hydroxyimino)malonate in Heterocyclic Synthesis
Introduction
Dimethyl 2-(hydroxyimino)malonate is a versatile and highly reactive C3 synthon employed in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Its chemical structure features a central carbon atom bonded to a hydroxyimino group (=N-OH) and two methyl ester groups (-COOCH₃). This arrangement makes the molecule an effective synthetic equivalent of dimethyl oxomalonate, enabling its use in cyclocondensation reactions with various dinucleophilic reagents. The presence of multiple reactive sites allows for a diverse range of chemical transformations, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development for the synthesis of bioactive scaffolds.[1]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇NO₅[2] |
| Molecular Weight | 161.11 g/mol [2] |
| CAS Number | 42937-74-6[2] |
| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate[2] |
| Synonyms | Dimethyl oxomalonate oxime, Dimethyl mesoxalate oxime[2] |
Application 1: Synthesis of Quinoxaline Derivatives
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The classical and most direct synthesis of quinoxalines involves the cyclocondensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound.[5][6] this compound serves as an excellent 1,2-dicarbonyl surrogate for this transformation, leading to highly functionalized quinoxaline systems.
The reaction proceeds via initial condensation of one amino group with the carbonyl-like carbon of the hydroxyimino moiety, followed by intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring. The resulting product is typically a methyl 3-hydroxyquinoxaline-2-carboxylate, a valuable intermediate for further elaboration.
References
- 1. This compound | 42937-74-6 | Benchchem [benchchem.com]
- 2. This compound | C5H7NO5 | CID 6399477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Dimethyl 2-(hydroxyimino)malonate as a Versatile Precursor for Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids (UAAs) are crucial building blocks in modern drug discovery and medicinal chemistry. Their incorporation into peptides and other pharmaceuticals can lead to enhanced potency, selectivity, metabolic stability, and novel pharmacological properties. Dimethyl 2-(hydroxyimino)malonate is a highly versatile and accessible precursor for the synthesis of a wide array of both natural and unnatural α-amino acids. Its chemical structure allows for the facile introduction of the amino functionality, which, combined with the malonic ester framework, provides a powerful platform for the construction of diverse amino acid side chains.
These application notes provide detailed protocols for the synthesis of α-amino acids using this compound as the key starting material. The methodologies described herein are robust and can be adapted for the preparation of a large library of amino acid derivatives for use in pharmaceutical and agrochemical research.
Chemical Pathway Overview
The overall synthetic strategy involves a three-stage process:
-
Oximation: Conversion of dimethyl malonate to this compound.
-
Reduction: Conversion of the hydroxyimino group to an amino group to yield dimethyl aminomalonate.
-
Alkylation, Hydrolysis, and Decarboxylation: Introduction of the desired side chain followed by hydrolysis of the ester groups and decarboxylation to afford the final α-amino acid.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₅ | [1] |
| Molecular Weight | 161.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 70-72 °C | [2] |
| CAS Number | 42937-74-6 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oximation of dimethyl malonate to produce the title precursor.
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve dimethyl malonate (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 85-95%
Protocol 2: Reduction of this compound to Dimethyl Aminomalonate Hydrochloride
This protocol details the catalytic hydrogenation of the hydroxyimino group to an amine, followed by conversion to its hydrochloride salt for improved stability.
Materials:
-
This compound
-
10% Palladium on charcoal (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite or another filter aid
-
Dry diethyl ether
-
Dry hydrogen chloride (HCl) gas or a solution of HCl in a suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable pressure vessel (e.g., a Parr bottle), dissolve this compound (1 equivalent) in absolute ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude dimethyl aminomalonate.
-
Dissolve the crude product in dry diethyl ether and cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-protic solvent, until precipitation is complete.
-
Collect the white precipitate of dimethyl aminomalonate hydrochloride by filtration, wash with cold, dry diethyl ether, and dry under vacuum.
Expected Yield: 78-82% (as the hydrochloride salt).[3]
Protocol 3: Synthesis of α-Amino Acids via Alkylation, Hydrolysis, and Decarboxylation
This protocol outlines the final steps to generate the target α-amino acid from dimethyl aminomalonate.
Materials:
-
Dimethyl aminomalonate hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol or another suitable solvent
-
Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)
-
Aqueous hydrochloric acid (e.g., 6 M HCl)
-
Reflux apparatus
-
pH meter or pH paper
-
Ion-exchange chromatography resin (optional)
Procedure:
-
Alkylation:
-
In a round-bottom flask under an inert atmosphere, dissolve dimethyl aminomalonate hydrochloride (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (2.2 equivalents) portion-wise at 0 °C to first neutralize the hydrochloride and then deprotonate the α-carbon to form the enolate.
-
Add the desired alkyl halide (1.1 equivalents) and allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
-
Hydrolysis and Decarboxylation:
-
Remove the solvent from the alkylated intermediate under reduced pressure.
-
Add aqueous hydrochloric acid (e.g., 6 M HCl) to the residue and heat the mixture at reflux for several hours (typically 4-12 hours) to effect both ester hydrolysis and decarboxylation.
-
Cool the reaction mixture and neutralize to the isoelectric point of the target amino acid (typically pH 5-7) with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the amino acid.
-
Collect the solid amino acid by filtration, wash with cold water and then ethanol, and dry.
-
Alternatively, the product can be purified by ion-exchange chromatography.
-
Data Presentation
The following table summarizes representative yields for the synthesis of various amino acids using the malonic ester synthesis route, which is analogous to the described protocols. The overall yield is highly dependent on the nature of the alkylating agent.
| Alkyl Halide (R-X) | Resulting Amino Acid | Typical Overall Yield (%) |
| Benzyl Bromide | Phenylalanine | 65-75 |
| Methyl Iodide | Alanine | 60-70 |
| Isopropyl Bromide | Valine | 50-60 |
| 3-Bromopropene | Allylglycine | 68-78 |
Note: Yields are indicative and can vary based on specific reaction conditions and the purity of reagents.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of α-amino acids.
Logical Relationship of Key Steps
Caption: Logical flow of the amino acid synthesis.
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Chemical-Specific Hazards:
-
Dimethyl malonate: Combustible liquid. Causes serious eye irritation. May be harmful if swallowed.[4]
-
Sodium nitrite: Oxidizing agent. Toxic if swallowed.
-
Glacial acetic acid: Corrosive. Causes severe skin burns and eye damage.
-
Palladium on charcoal: Flammable solid. May be pyrophoric when dry. Handle with care, especially during filtration.
-
Hydrogen gas: Extremely flammable. Forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated.
-
Sodium ethoxide: Corrosive and flammable. Reacts violently with water.
-
Alkyl halides: Many are toxic, carcinogenic, and/or lachrymators. Handle with extreme care.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated. Catalyst waste should be handled separately and kept wet.
These protocols and notes are intended for use by trained professionals. It is essential to consult the Safety Data Sheet (SDS) for each chemical before use and to perform a thorough risk assessment for all experimental procedures.
References
- 1. This compound | C5H7NO5 | CID 6399477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 42937-74-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for N-O Bond Cleavage in Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the reductive N-O bond cleavage of dimethyl 2-(hydroxyimino)malonate. The primary method detailed is the catalytic hydrogenation of this compound to produce dimethyl aminomalonate hydrochloride, a valuable intermediate in the synthesis of amino acids and heterocyclic compounds.[1] This protocol is adapted from a well-established procedure for the analogous diethyl ester, offering a reliable and efficient pathway for this transformation.[1] Included are comprehensive methodologies, tables of quantitative data for the starting material and product, and a visual representation of the experimental workflow.
Introduction
This compound is a versatile synthetic intermediate, characterized by its reactive hydroxyimino group.[1] Cleavage of the N-O bond in this moiety, typically through reduction, provides a direct route to dimethyl aminomalonate.[1] Catalytic hydrogenation is a common and effective method for this transformation, often utilizing a palladium-on-charcoal catalyst under a hydrogen atmosphere.[1][2] The resulting aminomalonate is frequently converted to its hydrochloride salt to enhance stability.[1][2] These application notes offer a comprehensive guide for performing this reaction in a laboratory setting.
Data Presentation
Table 1: Properties and Identification of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₅ | --INVALID-LINK-- |
| Molecular Weight | 161.11 g/mol | --INVALID-LINK-- |
| CAS Number | 42937-74-6 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 70-72 °C | --INVALID-LINK-- |
| ¹H NMR | A typical spectrum shows a sharp singlet for the two equivalent methoxy groups (6H) and a broader singlet for the hydroxyl proton (1H).[1] | --INVALID-LINK-- |
| ¹³C NMR | Spectral data is available from chemical databases. | --INVALID-LINK-- |
| IR (KBr) | Spectral data is available from chemical databases. | --INVALID-LINK-- |
Table 2: Properties and Identification of Dimethyl Aminomalonate Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₄ | --INVALID-LINK-- |
| Molecular Weight | 183.59 g/mol | --INVALID-LINK-- |
| CAS Number | 16115-80-3 | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Melting Point | 160 °C (dec.) | --INVALID-LINK-- |
| Solubility | Water: 25 mg/mL | --INVALID-LINK-- |
| ¹H NMR | Spectral data is available from chemical databases. | |
| ¹³C NMR | Spectral data is available from chemical databases. |
Experimental Protocols
Reductive N-O Bond Cleavage via Catalytic Hydrogenation
This protocol details the reduction of this compound to dimethyl aminomalonate, followed by conversion to its hydrochloride salt. This procedure is adapted from the validated synthesis of the analogous diethyl ester.
Materials:
-
This compound
-
10% Palladium on charcoal (Pd/C) catalyst
-
Absolute Ethanol
-
Dry Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
Part A: Hydrogenation of this compound
-
In a suitable hydrogenation vessel (e.g., a 500-mL reduction bottle for a Parr Hydrogenator), place a 0.1-mole equivalent of this compound (16.11 g).
-
To the vessel, add 100 mL of absolute ethanol and 1.5-3.0 g of 10% palladium-on-charcoal catalyst.
-
Secure the vessel in the hydrogenation apparatus and flush the system three to four times with hydrogen gas.
-
Pressurize the system with hydrogen to an initial pressure of 50–60 psi.
-
Commence shaking or stirring and continue until there is no further uptake of hydrogen, indicated by a stable pressure reading (typically around 15-30 minutes).
-
Once the reaction is complete, vent the apparatus and flush with nitrogen or argon.
-
Remove the catalyst by filtration through a pad of Celite, washing the catalyst with a small amount of absolute ethanol.
-
Concentrate the clear filtrate under reduced pressure at a temperature below 50 °C to yield crude dimethyl aminomalonate. As the free amine can be unstable, it is recommended to proceed directly to the salt formation.[1]
Part B: Preparation of Dimethyl Aminomalonate Hydrochloride
-
Dilute the crude dimethyl aminomalonate with 80 mL of dry diethyl ether and filter to remove any insoluble impurities.
-
Transfer the filtrate to a flask and cool in an ice bath.
-
While stirring, pass a stream of dry hydrogen chloride gas just above the surface of the solution. A fine white precipitate of dimethyl aminomalonate hydrochloride will form.
-
Collect the crystalline product by suction filtration and wash it three times with a total of 60 mL of dry diethyl ether.
-
The filtrate can be treated again with hydrogen chloride to precipitate any remaining product.
-
Dry the collected solid under vacuum to obtain dimethyl aminomalonate hydrochloride. The expected yield, based on the diethyl analogue, is in the range of 78-82%.[1]
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of dimethyl aminomalonate hydrochloride.
Logical Relationships in the Synthesis
Caption: Key transformations in the synthesis of the target molecule.
References
The Pivotal Role of Dimethyl 2-(Hydroxyimino)malonate in Advanced Cycloaddition Strategies for Heterocyclic Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Dateline: Shanghai, China – December 28, 2025
Dimethyl 2-(hydroxyimino)malonate is emerging as a versatile building block in organic synthesis, particularly in cycloaddition reactions for the construction of complex heterocyclic scaffolds. Its unique combination of a β-dicarbonyl system and an oxime functionality offers multiple reactive sites, enabling its participation in diverse cyclization strategies. While direct and extensive literature on the cycloaddition reactions of this compound is not widespread, its structural motifs suggest significant potential in forming valuable heterocyclic systems, most notably isoxazoles. Isoxazoles are a prominent class of five-membered heterocycles recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, making them highly sought-after targets in drug discovery.[1][2][3][4]
This document outlines the prospective applications of this compound in two primary types of cycloaddition reactions: [3+2] cycloadditions via in situ nitrile oxide formation and cyclocondensation reactions to yield substituted isoxazoles. Detailed hypothetical protocols, based on well-established analogous reactions, are provided to guide researchers in exploring the synthetic utility of this promising reagent.
I. [3+2] Cycloaddition via In Situ Nitrile Oxide Formation
The oxime functionality of this compound can serve as a precursor to a nitrile oxide intermediate. Nitrile oxides are well-established 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford isoxazolines and isoxazoles, respectively.[5][6][7] This transformation is a powerful tool for the regioselective and stereoselective synthesis of these five-membered heterocycles.[7]
The general workflow for this application involves the in situ generation of the nitrile oxide from this compound, followed by its reaction with a suitable dipolarophile.
Caption: Workflow for [3+2] cycloaddition of this compound.
Quantitative Data from Analogous Reactions
The following table summarizes typical reaction conditions and yields for [3+2] cycloaddition reactions of in situ generated nitrile oxides with various dipolarophiles, providing a predictive framework for reactions with this compound derivatives.
| Entry | Dipolarophile | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | NCS, Et₃N | CH₂Cl₂ | RT | 4 | 85 | [8] |
| 2 | Styrene | NaOCl | CH₂Cl₂ | RT | 3 | 86 | [6] |
| 3 | Methyl Acrylate | Oxone, Na₂CO₃ | Ball-milling | RT | 1 | 82 | [6][9] |
| 4 | N-Methylmaleimide | Oxone, Na₂CO₃ | Ball-milling | RT | 1.5 | 78 | [6] |
Experimental Protocol: Synthesis of Dimethyl 4-acetyl-5-methylisoxazole-3-carboxylate (Hypothetical)
This protocol describes a hypothetical [3+2] cycloaddition reaction between the nitrile oxide derived from this compound and an enamine, a class of electron-rich alkenes.
Materials:
-
This compound
-
4-(pyrrolidin-1-yl)pent-3-en-2-one (enamine dipolarophile)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 4-(pyrrolidin-1-yl)pent-3-en-2-one (1.2 eq) in anhydrous dichloromethane at 0 °C, add N-chlorosuccinimide (1.1 eq) portion-wise.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired dimethyl 4-acetyl-5-methylisoxazole-3-carboxylate.
II. Cyclocondensation Reactions
The inherent 1,3-dicarbonyl character of this compound makes it a prime candidate for cyclocondensation reactions. The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a classic method for forming the isoxazole ring.[10][11] Given that this compound already contains the oxime moiety, it can be envisioned to undergo an acid- or base-catalyzed intramolecular cyclization to form a 4-hydroxyisoxazole derivative, or react with other reagents in a cyclocondensation fashion.
Caption: Proposed cyclocondensation pathway for this compound.
Quantitative Data from Analogous Reactions
The following table presents data from the synthesis of isoxazoles via cyclocondensation of β-dicarbonyl compounds, which can serve as a reference for the potential reactions of this compound.
| Entry | β-Dicarbonyl Compound | Reagent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Hydroxylamine HCl | Ethanol, KOH | Reflux | 12 | 85-95 | [12] |
| 2 | Ethyl Acetoacetate | Hydroxylamine HCl | Pyridine | Reflux | 6 | 70-80 | [13] |
| 3 | Dibenzoylmethane | Hydroxylamine HCl | Ethanol, NaOH | RT | 24 | >90 | [14] |
| 4 | 1,3-Cyclohexanedione | Hydroxylamine HCl | Acetic Acid | 100 | 2 | 88 | [13] |
Experimental Protocol: Synthesis of Methyl 4-hydroxy-5-methoxyisoxazole-3-carboxylate (Hypothetical)
This protocol outlines a hypothetical acid-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or silica gel column chromatography to obtain the desired methyl 4-hydroxy-5-methoxyisoxazole-3-carboxylate.
III. Application in Drug Development
The synthesis of substituted isoxazoles is of significant interest to the pharmaceutical industry. The isoxazole scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[1][15] The ability to functionalize the isoxazole ring at various positions allows for the fine-tuning of physicochemical properties and biological activity, which is crucial in the drug discovery process. The application of this compound in cycloaddition reactions provides a potential pathway to novel, highly functionalized isoxazole derivatives that could be screened for a wide range of therapeutic targets.
Caption: Logical workflow from starting material to drug candidate.
Conclusion
While direct experimental data on the cycloaddition reactions of this compound are limited, its chemical structure strongly suggests its utility as a precursor for the synthesis of highly functionalized isoxazoles. The proposed [3+2] cycloaddition and cyclocondensation pathways, supported by extensive literature on analogous systems, offer promising avenues for the generation of novel heterocyclic compounds. The detailed protocols provided herein serve as a foundational guide for researchers to unlock the synthetic potential of this versatile reagent, with significant implications for the discovery and development of new therapeutic agents. Further experimental validation of these proposed reactions is warranted and encouraged.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dimethyl 2-(hydroxyimino)malonate as a Key Intermediate in Amination Reactions
Application Notes and Protocols: Acylation of the Hydroxylamine Group in Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acylation of the hydroxylamine group in dimethyl 2-(hydroxyimino)malonate, a versatile building block in organic synthesis. This document offers detailed protocols, quantitative data, and visualizations to guide researchers in the synthesis of novel O-acylated derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.
Introduction
This compound is a readily accessible compound featuring a reactive hydroxylamine moiety and two ester functionalities. The acylation of the hydroxylamino group to form O-acyl oximes is a key transformation that enhances the synthetic utility of this scaffold. O-acyl oximes are important precursors for the construction of various nitrogen-containing heterocycles and can serve as directing groups in C-H activation reactions.[1][2] The resulting acylated products are valuable intermediates in the synthesis of complex molecules, including bioactive compounds.
Applications in Synthesis
The acylated derivatives of this compound are versatile intermediates with applications in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The analogous diethyl 2-(hydroxyimino)malonate is a known intermediate in the synthesis of various pharmaceutical agents.[3] Acylated derivatives of the dimethyl ester can be similarly employed in the construction of novel drug candidates. The parent compound, dimethyl malonate, is a precursor for barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and some anti-cancer drugs.[1]
-
Heterocyclic Chemistry: O-acyl oximes are widely used in the synthesis of N-heterocycles through transition-metal-catalyzed reactions.[1][2] These reactions often involve the cleavage of the N-O bond and subsequent cyclization, providing access to a diverse range of ring systems.
-
Agrochemical Development: The core structure of this compound and its derivatives can be found in molecules with potential applications as pesticides and herbicides.
Experimental Protocols
The following protocols describe common methods for the acylation of the hydroxylamine group. While specific examples for this compound are not extensively reported, the following procedures are based on well-established methods for the acylation of oximes and can be adapted for this substrate.
Protocol 1: Acylation using an Acyl Chloride in the Presence of a Base
This is a standard and efficient method for the O-acylation of hydroxylamines. Pyridine is often used as both the solvent and the base to neutralize the HCl generated during the reaction.
Reaction Scheme:
Figure 1: General workflow for acylation with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.5 equivalents)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or diethyl ether for workup
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 - 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Acylation using an Acid Anhydride
This method is particularly common for acetylation using acetic anhydride. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Reaction Scheme:
Figure 2: General workflow for acylation with an acid anhydride.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride) (1.5 - 2.0 equivalents)
-
Anhydrous pyridine or another suitable solvent (e.g., DCM, THF)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous dichloromethane (DCM) or ethyl acetate for workup
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous pyridine or another suitable solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid anhydride (1.5 - 2.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol or water.
-
Dilute the mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Quantitative Data Summary
The following table provides representative data for the acylation of hydroxylamine derivatives. Researchers should note that yields and reaction times will vary depending on the specific acylating agent and reaction conditions employed for this compound.
| Acylating Agent | Base/Catalyst | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Pyridine | 2 - 6 | > 90 |
| Benzoyl Chloride | Pyridine | Pyridine | 4 - 12 | 85 - 95 |
| Acetic Anhydride | Pyridine / DMAP | Pyridine or DCM | 1 - 4 | > 95 |
| Isobutyryl Chloride | Triethylamine | DCM | 3 - 8 | 80 - 90 |
Note: The data presented in this table is based on general acylation reactions of oximes and should be considered as a guideline. Actual results for this compound may differ.
Logical Workflow for Acylation and Product Characterization
The following diagram illustrates the logical progression from the starting material to the purified and characterized acylated product.
Figure 3: Logical workflow for the synthesis and analysis of acylated product.
Conclusion
The acylation of the hydroxylamine group in this compound provides a straightforward entry into a class of versatile synthetic intermediates. The protocols outlined in these application notes, based on established chemical principles, offer a solid foundation for researchers to explore the synthesis and applications of these O-acylated derivatives in drug discovery and materials science. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
Application Notes and Protocols: Reaction of Dimethyl 2-(hydroxyimino)malonate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between dimethyl 2-(hydroxyimino)malonate and Grignard reagents. This reaction is a valuable tool for the synthesis of highly functionalized aziridine-2,2-dicarboxylates, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The reaction of oximes with organometallic reagents, particularly Grignard reagents, represents a key strategy for the formation of aziridines, which are strained three-membered nitrogen-containing heterocycles.[1][2] Aziridines are versatile synthetic intermediates and are found as core structural motifs in numerous biologically active compounds, including anticancer agents, antibiotics, and enzyme inhibitors.[3] this compound serves as a readily accessible precursor for the synthesis of dimethyl 2-substituted-aziridine-2,2-dicarboxylates. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbon of the hydroxyimino group, followed by intramolecular cyclization with the displacement of the hydroxylamine moiety. The resulting aziridine-2,2-dicarboxylates are valuable building blocks for further synthetic transformations and are known to exhibit a range of biological activities.[1][4][5][6]
Reaction Mechanism and Pathway
The reaction of this compound with a Grignard reagent (R-MgX) is proposed to proceed through the following pathway. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon atom of the oxime. This is followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the magnesium alkoxide of the hydroxylamine, leading to the formation of a transient 2H-azirine intermediate. A second equivalent of the Grignard reagent can then add to the 2H-azirine to yield the final aziridine product. It is also possible that the reaction proceeds via a concerted mechanism.
It is important to note that Grignard reagents can also react with the ester functionalities of the starting material.[3][7] This can lead to the formation of tertiary alcohols as byproducts. Careful control of the reaction conditions, such as temperature and the rate of addition of the Grignard reagent, is crucial to favor the desired aziridination pathway.
Diagram of the Proposed Reaction Pathway
Caption: Proposed reaction pathway for the formation of aziridine-2,2-dicarboxylates.
Applications in Drug Development
Aziridine-containing molecules are of significant interest in drug discovery. The strained three-membered ring can act as a latent electrophile, enabling covalent interactions with biological targets. Aziridine-2,2-dicarboxylates and related structures have demonstrated a range of promising biological activities:
-
Anticancer Activity: Certain acyl derivatives of aziridine-2-carboxylic acid have been identified as inhibitors of protein disulfide isomerase (PDIA1), an enzyme implicated in cancer progression.[5]
-
Antiparasitic Agents: Aziridine-2,3-dicarboxylate derivatives have been reported as potent and irreversible inhibitors of cysteine proteases, which are crucial for the life cycle of parasites such as Leishmania and the causative agent of malaria.[1][4][5][6] These compounds have shown the ability to reduce parasite growth and macrophage infection rates with low toxicity to host cells.[4][6]
-
Antimicrobial Properties: Functionalized 2-arylaziridines have exhibited selective antibacterial activity against pathogens like Enterococcus faecalis and antifungal action against Candida krusei.[1][5]
-
Antitubercular Potential: Some aziridine derivatives have shown promising activity against Mycobacterium tuberculosis.[1]
The synthesis of a library of dimethyl 2-substituted-aziridine-2,2-dicarboxylates using various Grignard reagents allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Experimental Protocols
This section provides a representative experimental protocol for the reaction of this compound with a Grignard reagent. Note: This is a general procedure and may require optimization for specific Grignard reagents and desired products. All reactions involving Grignard reagents must be conducted under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.) dried in an oven prior to use.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of aziridines.
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is assembled. The glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.
-
Addition of Reactants: this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF in the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The Grignard reagent (2.2 equivalents) is added dropwise to the stirred solution of the oxime via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired dimethyl 2-substituted-aziridine-2,2-dicarboxylate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of aziridines from β-ketoximes using Grignard reagents, which can be considered analogous to the reaction with this compound.[8] Actual yields for the reaction with this compound may vary and require optimization.
| Grignard Reagent (R-MgX) | Product (R-group on Aziridine) | Typical Yield (%) | Reference |
| Methylmagnesium Bromide | Methyl | up to 73 | [8] |
| Ethylmagnesium Bromide | Ethyl | up to 73 | [8] |
| Allylmagnesium Bromide | Allyl | up to 73 | [8] |
| Phenylmagnesium Bromide | Phenyl | up to 73 | [8] |
| Benzylmagnesium Bromide | Benzyl | up to 73 | [8] |
Conclusion
The reaction of this compound with Grignard reagents provides a valuable and versatile method for the synthesis of functionalized aziridine-2,2-dicarboxylates. These compounds are important building blocks in organic synthesis and have shown significant potential in the development of new therapeutic agents. The provided protocols and application notes serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the potential of this chemical transformation. Careful control of reaction conditions is necessary to achieve optimal yields and minimize the formation of byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aziridine-2,3-dicarboxylates, peptidomimetic cysteine protease inhibitors with antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 6. Aziridine-2,3-Dicarboxylate-Based Cysteine Cathepsin Inhibitors Induce Cell Death in Leishmania major Associated with Accumulation of Debris in Autophagy-Related Lysosome-Like Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Dimethyl 2-(hydroxyimino)malonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utility of dimethyl 2-(hydroxyimino)malonate as a pivotal intermediate in the production of various pharmaceutical building blocks. The primary focus is on its role in constructing the 2-aminothiazole ring, a core structural motif in numerous active pharmaceutical ingredients (APIs), particularly cephalosporin antibiotics.
Introduction
This compound, also known as dimethyl oxomalonate oxime, is a versatile organic compound valued for its reactive functional groups that allow for the construction of complex heterocyclic systems. Its primary application in pharmaceutical synthesis is as a precursor to 2-aminothiazole-4-carboxylic acid derivatives. These derivatives are crucial intermediates in the synthesis of third-generation cephalosporins, such as Cefotaxime, which feature a 2-aminothiazole ring in their side chain. This structural feature is instrumental in their broad-spectrum antibacterial activity.
The synthesis of this compound is typically achieved through the nitrosation of dimethyl malonate. The resulting oxime can then undergo a Hantzsch-type thiazole synthesis with a sulfur source, most commonly thiourea, to yield the desired 2-aminothiazole ring system.
Data Presentation
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oximation | Dimethyl malonate | Sodium nitrite, Acetic acid | Water | 5 - 38 | 4 | 77-78* |
*Yield reported for the analogous synthesis of diethyl isonitrosomalonate.[1]
Table 2: Synthesis of Dimethyl 2-amino-4-thiazolecarboxylate
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization | This compound (hypothetical) | Thiourea | Ethanol | Reflux | 2-4 | Not Reported |
| Halogenation & Cyclization | Ethyl acetoacetate | Sodium nitrite, Bromine, Thiourea | Water, Methanol | 30-40 | 3-5 | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of diethyl isonitrosomalonate.[1]
Materials:
-
Dimethyl malonate
-
Sodium nitrite
-
Glacial acetic acid
-
Water
-
Diethyl ether
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Place 41.6 g (0.315 mol) of dimethyl malonate into a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
Maintaining the temperature at approximately 5°C, add 65 g (0.942 mol) of sodium nitrite in portions over 1.5 hours.
-
After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34-38°C within 2 hours and then gradually decrease.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of diethyl ether.
-
The combined ethereal solution contains the crude this compound and can be used directly in the next step.
Expected Yield: Based on the analogous synthesis of the diethyl ester, a yield of approximately 77-78% is anticipated.[1]
Protocol 2: Synthesis of Dimethyl 2-amino-4-thiazolecarboxylate (General Procedure)
This generalized protocol is based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
This compound solution from Protocol 1
-
Thiourea
-
Ethanol
-
Round-bottomed flask
-
Reflux condenser
Procedure:
-
To the ethereal solution of this compound, add an equimolar amount of thiourea.
-
Remove the diethyl ether by distillation.
-
Add ethanol to the residue to act as the reaction solvent.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualization
Caption: Synthesis pathway from dimethyl malonate to Cefotaxime.
Caption: Experimental workflow for 2-aminothiazole synthesis.
References
Application Notes & Protocols: Microwave-Assisted Synthesis Using Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(hydroxyimino)malonate is a highly versatile and valuable building block in modern organic and medicinal chemistry.[1] Its unique bifunctional nature, possessing both an oxime and two ester groups, makes it an ideal precursor for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles which form the core of many pharmaceutical agents and agrochemicals.[1][2]
Traditionally, the synthesis of oximes involves conventional heating methods that often require long reaction times and can lead to the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant advantages such as dramatic reductions in reaction time (from hours to minutes), improved yields, and enhanced product purity.[3][4][5] This document provides detailed protocols for the synthesis of this compound and its subsequent use in heterocycle synthesis, comparing conventional methods with a proposed microwave-assisted approach.
Application Notes: Synthetic Utility
This compound serves as a key intermediate for constructing diverse molecular scaffolds. Its primary applications are centered around its ability to participate in cyclization and condensation reactions.
-
Synthesis of Nitrogen Heterocycles: The compound is a potent precursor for five- and six-membered N-heterocycles like isoxazoles, pyrazoles, and pyridazines. These scaffolds are prevalent in a vast number of biologically active compounds and approved drugs.[2][6]
-
Pharmaceutical Intermediates: It is a foundational component in the synthesis of more complex molecules, including chiral compounds and intermediates for active pharmaceutical ingredients (APIs).[1] For example, its derivatives are instrumental in creating certain anti-inflammatory drugs and barbiturates.[7]
-
Agrochemical Development: The heterocyclic compounds derived from this malonate ester are also explored in the development of novel pesticides and herbicides.[1]
Caption: Synthetic utility of this compound.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is based on the classical nitrosation of dimethyl malonate.[1]
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ice
-
Distilled water
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 250 mL round-bottom flask in an ice bath on a magnetic stirrer.
-
Add dimethyl malonate (1 equiv.) and glacial acetic acid (4-5 vols.) to the flask and cool the mixture to 0-5 °C with stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in a minimal amount of distilled water.
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred malonate solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g).
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Proposed Microwave-Assisted Synthesis of this compound
This proposed protocol adapts the conventional method for a dedicated microwave reactor, aiming to significantly reduce reaction time.
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Ethanol or Acetonitrile (microwave-safe solvent)
-
Distilled water
Equipment:
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave) capable of controlling temperature and power.
Procedure:
-
In a 10 mL microwave reaction vessel, add dimethyl malonate (1 equiv., e.g., 1 mmol, 132 mg), ethanol (3 mL), and acetic acid (0.5 mL).
-
Add an aqueous solution of sodium nitrite (1.2 equiv., e.g., 1.2 mmol, 83 mg in 0.5 mL water).
-
Seal the vessel securely with a cap.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Power: 100-150 W (dynamic power control)
-
Temperature: 80 °C
-
Hold Time: 5-10 minutes
-
Stirring: High
-
-
After the irradiation cycle, allow the vessel to cool to room temperature (below 50 °C) before opening.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the product.
Caption: Workflow for microwave-assisted oxime synthesis.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis protocols.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Conventional Method | Proposed Microwave Method |
| Reaction Time | 2-3 hours | 5-10 minutes |
| Temperature | 0-5 °C | 80 °C |
| Solvent | Acetic Acid | Ethanol / Water |
| Typical Yield | ~85-90% | >90% (Expected) |
| Workup | Multi-step extraction | Simplified extraction |
Table 2: Representative Conditions for Microwave-Assisted Synthesis of Oximes[8][9]
| Substrate | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| Benzyl alcohol | 80 W | 2.5 | 80 °C | 95% |
| 4-Nitrobenzaldehyde | 100 W | 5 | N/A | 96% |
| Acetophenone | 150 W | 8 | 90 °C | 92% |
| Pyridoxal | 440 W | 3-5 | 70 °C | 94% |
Note: This table provides data from literature for the synthesis of other oximes to illustrate the general efficiency of microwave-assisted methods.
Application Protocol: Synthesis of a Substituted Isoxazole
This protocol demonstrates the use of this compound as a precursor in a subsequent microwave-assisted cyclization reaction.
Reaction: this compound + Substituted Alkyne → Substituted Isoxazole
Materials:
-
This compound (1 equiv.)
-
A terminal alkyne (e.g., Phenylacetylene) (1 equiv.)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve this compound (1 mmol) and phenylacetylene (1 mmol) in DMF (3 mL).
-
Add aqueous sodium hypochlorite solution (1.2 equiv.) dropwise.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting isoxazole derivative by column chromatography.
Relevance in Drug Development: Mechanism of Action
Many drugs derived from heterocyclic scaffolds, which can be synthesized using this compound, function by interacting with specific biological pathways. For example, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes.
Caption: Simplified pathway showing NSAID inhibition of COX enzymes.
References
- 1. This compound | 42937-74-6 | Benchchem [benchchem.com]
- 2. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. talentchemicals.com [talentchemicals.com]
- 8. Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a green promoter and medium [comptes-rendus.academie-sciences.fr]
- 9. An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation [mdpi.com]
Scalable Synthesis of Derivatives from Dimethyl 2-(Hydroxyimino)malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of various valuable derivatives from dimethyl 2-(hydroxyimino)malonate. This versatile building block is a key intermediate in the preparation of a wide range of compounds, including active pharmaceutical ingredients (APIs), heterocyclic scaffolds, and unnatural amino acids.
Overview of Synthetic Potential
This compound possesses multiple reactive sites, primarily the hydroxyimino group and the two ester functionalities. These allow for a diverse array of chemical transformations, making it a valuable precursor for complex molecular architectures. Key applications include the synthesis of aminomalonates, which are precursors to amino acids, and the construction of various heterocyclic ring systems.
Scalable Synthesis of this compound
A common and scalable method for the preparation of this compound is the direct oximation of dimethyl malonate.
Experimental Protocol: Direct Oximation of Dimethyl Malonate
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium nitrite in water.
-
In a separate reaction vessel equipped with a stirrer and cooled in an ice bath, add dimethyl malonate and glacial acetic acid.
-
Slowly add the sodium nitrite solution to the stirred dimethyl malonate solution, maintaining the reaction temperature between 0-5°C to prevent decomposition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time to ensure complete reaction.
-
Upon reaction completion, the product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water to remove any remaining acid and salts.
-
Dry the product under vacuum to obtain pure this compound.
Table 1: Representative Quantitative Data for Direct Oximation
| Starting Material | Nitrosating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dimethyl Malonate | Sodium Nitrite | Acetic Acid/Water | 0-5 | 2-4 | 85-95 |
| Diethyl Malonate | Sodium Nitrite | Acetic Acid/Water | 0-5 | 2-4 | 80-90 |
Synthesis of Key Derivatives
Dimethyl Aminomalonate Hydrochloride
A crucial derivative is dimethyl aminomalonate, often prepared via the reduction of the hydroxyimino group and isolated as its hydrochloride salt for improved stability.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
10% Palladium on charcoal (Pd/C) catalyst
-
Absolute ethanol
-
Dry ether
-
Dry hydrogen chloride (HCl) gas
Procedure:
-
In a hydrogenation apparatus (e.g., Parr Hydrogenator), dissolve this compound in absolute ethanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Flush the system with hydrogen gas and then maintain a hydrogen pressure of 50-60 psi.
-
Shake the reaction mixture until the pressure ceases to drop, indicating the completion of the reduction (typically around 15 minutes).
-
Filter the reaction mixture to remove the catalyst, washing the catalyst with absolute ethanol.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C.
-
Dilute the crude dimethyl aminomalonate with dry ether and filter to remove any solids.
-
Cool the filtrate in an ice bath and bubble dry hydrogen chloride gas through the solution while stirring.
-
Collect the precipitated white crystals of dimethyl aminomalonate hydrochloride by suction filtration and wash with dry ether.[1]
-
Repeat the precipitation process with the filtrate to maximize yield.
Table 2: Quantitative Data for the Reduction of Hydroxyiminomalonates
| Starting Material | Catalyst | Solvent | H₂ Pressure (psi) | Yield (%) | Reference |
| Diethyl (hydroxyimino)malonate | 10% Pd/C | Absolute Ethanol | 50-60 | 78-82 | [1] |
Substituted α-Hydroxyimino Esters
The synthesis can be extended to a variety of substituted α-hydroxyimino esters through a Knoevenagel condensation-reduction-oximation sequence starting from an aldehyde and a malonate.[2]
Experimental Protocol: General Synthesis of Substituted α-Hydroxyimino Esters
Step 1: Knoevenagel Condensation
-
In a suitable flask, combine an aldehyde, diethyl malonate, piperidine, and acetic acid in ethanol.
-
Add 4 Å molecular sieves to trap the water formed.
-
Stir the mixture until the reaction is complete (monitored by TLC or ¹H NMR).
Step 2: Reduction
-
Filter the reaction mixture from Step 1 to remove the molecular sieves.
-
Add a reducing agent (e.g., 10% Pd/C for hydrogenation or NaBH₄ for substrates incompatible with hydrogenation) to the filtrate.
-
Stir under a hydrogen atmosphere (for Pd/C) or at a controlled temperature (for NaBH₄) until the reduction is complete.
-
Work up the reaction to isolate the crude substituted malonate.
Step 3: Oximation
-
Dissolve the crude substituted malonate in ethanol and cool to 0°C.
-
Add a solution of sodium ethoxide in ethanol, followed by the slow addition of isoamyl nitrite.
-
Stir the reaction at 0°C for two hours.
-
Acidify the mixture with 1 N hydrochloric acid and dilute with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude α-hydroxyimino ester.
-
Purify the product by chromatography.[2]
Table 3: Yields of Various Substituted α-Hydroxyimino Esters
| Aldehyde | Overall Yield from Aldehyde (%) | Reference |
| 2-Chlorobenzaldehyde | 49 | [2] |
| 3-Chlorobenzaldehyde | 59 | [2] |
| 4-Chlorobenzaldehyde | 62 | [2] |
Application in Heterocyclic Synthesis
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrroles.
Experimental Workflow for Pyrrole Synthesis
The Paal-Knorr synthesis is a common method for preparing pyrroles from 1,4-dicarbonyl compounds. While not a direct reaction of this compound, its derivatives can be converted into precursors for such cyclizations.
References
Application Notes & Protocols: One-Pot Synthesis of Nitrogen-Containing Heterocycles Using Dimethyl 2-(hydroxyimino)malonate
Introduction
Dimethyl 2-(hydroxyimino)malonate is a versatile and highly functionalized building block for the synthesis of a variety of nitrogen-containing heterocycles. Its unique structure, possessing an oxime and two ester functionalities, allows for diverse reactivity, making it an attractive starting material in medicinal chemistry and drug development. This document provides detailed protocols for a proposed one-pot synthesis of substituted pyridazin-3(2H)-ones, a class of heterocyclic compounds with significant biological activities. While direct, specific literature for this one-pot transformation is emerging, the presented protocol is based on established reactivity principles of the starting materials.
Key Features:
-
Convergent Synthesis: A one-pot, multi-component approach for the efficient assembly of pyridazinone scaffolds.
-
Versatility: The protocol is designed to be adaptable to a range of substrates, allowing for the generation of a library of diverse heterocyclic compounds.
-
Operational Simplicity: The procedure is straightforward, avoiding the isolation of intermediates and thereby saving time and resources.
Proposed Reaction Scheme: One-Pot Synthesis of Substituted Pyridazin-3(2H)-ones
The proposed one-pot synthesis involves the reaction of this compound with an active methylene compound and an aldehyde in the presence of a suitable base and hydrazine. The reaction is believed to proceed through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 4,5-Disubstituted Pyridazin-3(2H)-ones
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure pyridazin-3(2H)-one derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Hypothetical Results for the Synthesis of Pyridazin-3(2H)-one Derivatives
| Entry | Aldehyde (R) | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 4-cyano-5-phenyl-2H-pyridazin-3-one | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 4-cyano-5-(4-chlorophenyl)-2H-pyridazin-3-one | 4.5 | 82 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 4-cyano-5-(4-methoxyphenyl)-2H-pyridazin-3-one | 5 | 88 |
| 4 | Benzaldehyde | Ethyl cyanoacetate | 4-ethoxycarbonyl-5-phenyl-2H-pyridazin-3-one | 6 | 75 |
| 5 | 4-Nitrobenzaldehyde | Malononitrile | 4-cyano-5-(4-nitrophenyl)-2H-pyridazin-3-one | 4 | 91 |
Visualizations
Diagram 1: Proposed Reaction Pathway
Caption: Proposed one-pot reaction pathway for pyridazinone synthesis.
Diagram 2: Experimental Workflow
Caption: Workflow for the one-pot synthesis of pyridazinones.
Troubleshooting & Optimization
Common side reactions in the synthesis of dimethyl 2-(hydroxyimino)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 2-(hydroxyimino)malonate. Our aim is to help you overcome common challenges, optimize your reaction outcomes, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method is the direct C-nitrosation of dimethyl malonate. This reaction is typically carried out using a nitrosating agent such as sodium nitrite in the presence of an acid, most commonly glacial acetic acid. The reaction proceeds through the formation of a C-nitroso intermediate, which rapidly tautomerizes to the more stable hydroxyimino (oxime) product.[1]
Q2: Why is the reaction mixture often cooled to a low temperature (e.g., 0-5 °C)?
Maintaining a low temperature is crucial for several reasons. Firstly, it helps to control the exothermic nature of the nitrosation reaction, preventing runaway reactions. Secondly, it minimizes the decomposition of the desired product and reduces the formation of unwanted side products.[1] Optimal temperature control is a key parameter for achieving high yield and purity.[1]
Q3: What is the role of the acid in this reaction?
When using sodium nitrite as the nitrosating agent, an acidic medium is required to generate the active nitrosating species, nitrous acid (HNO₂), in situ.[1] The pH of the reaction is important; typically, acidic conditions (pH 3-4) are optimal for the formation of nitrous acid from the nitrite salt.[1]
Q4: Can alternative nitrosating agents be used?
Yes, alkyl nitrites, such as isoamyl nitrite, are effective alternatives to the sodium nitrite/acid system.[1] These reagents can be advantageous in certain solvent systems and may offer faster reaction times. Reactions with alkyl nitrites are often performed under mildly acidic or neutral conditions.[1]
Troubleshooting Guide: Common Side Reactions and Solutions
| Issue/Observation | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete Reaction: Insufficient nitrosating agent or reaction time. | Ensure a slight excess of the nitrosating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or other analytical techniques to determine the optimal reaction time. |
| Hydrolysis of Ester Groups: The acidic conditions and presence of water can lead to the hydrolysis of one or both of the methyl ester groups, forming the corresponding carboxylic acid or half-ester. | Maintain anhydrous or near-anhydrous conditions if possible. Minimize reaction time and work up the reaction promptly after completion. Use of a less aqueous acid or an alternative nitrosating agent that does not require strong acid may be beneficial. | |
| Product Degradation: The product may be unstable under prolonged exposure to the reaction conditions, especially at elevated temperatures. | Strictly maintain the recommended low temperature throughout the reaction and work-up. Isolate the product as quickly as possible once the reaction is complete. | |
| Formation of Colored Impurities (Yellow/Brown) | Presence of Nitrogen Oxides: Nitrous acid can disproportionate to form various nitrogen oxides (NOx), which can lead to colored byproducts. | Ensure efficient stirring and a well-ventilated setup. A gentle stream of an inert gas (e.g., nitrogen) can help to remove gaseous byproducts. |
| Side Reactions of the Nitroso Intermediate: The highly reactive C-nitroso intermediate can potentially undergo side reactions before tautomerization. | Maintain a low temperature and ensure rapid and efficient mixing to promote the desired tautomerization. | |
| Difficulty in Product Isolation/Purification | Presence of Unreacted Dimethyl Malonate: Using a large excess of the starting material can complicate purification. | Use a carefully controlled stoichiometry, with only a slight excess of the nitrosating agent. Unreacted dimethyl malonate can often be removed by vacuum distillation or column chromatography. |
| Formation of Water-Soluble Byproducts: Hydrolyzed side products may remain in the aqueous phase during extraction but can sometimes contaminate the organic layer. | Perform thorough extractions and wash the organic layer with brine to remove water-soluble impurities. Recrystallization of the final product is often an effective purification step. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nitrosation
This protocol is a generalized procedure based on common laboratory practices for the nitrosation of active methylene compounds.
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl malonate (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred dimethyl malonate solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
References
Technical Support Center: Purification of Dimethyl 2-(hydroxyimino)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl 2-(hydroxyimino)malonate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel (230-400 mesh).[1] A common mobile phase system is a mixture of hexane and ethyl acetate. Based on related compounds, a good starting point for the mobile phase composition is a 3:2 ratio of hexane to ethyl acetate.[2] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: What is a typical Rf value for this compound on a silica gel TLC plate?
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Common impurities arise from the synthesis of this compound, which typically involves the nitrosation of dimethyl malonate.[3] Potential impurities include:
-
Unreacted dimethyl malonate: This is less polar than the product and will elute first from the column.
-
Byproducts from the nitrosating agent: These can often be removed by an aqueous workup before chromatography.
-
Degradation products: The hydroxyimino group can be sensitive to prolonged exposure to acidic conditions or high temperatures. It is advisable to perform the purification promptly after synthesis and avoid harsh conditions.
Q4: Can this compound decompose on the silica gel column?
A4: The hydroxyimino group can be sensitive, and prolonged contact with the acidic silica gel may cause degradation for some oximes.[4] To minimize this risk:
-
Run the column relatively quickly (flash chromatography is preferred).
-
Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the mobile phase, followed by flushing with the mobile phase alone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No separation of spots on TLC | Inappropriate solvent system (too polar or not polar enough). | Test a range of solvent systems with varying polarity, such as different ratios of hexane/ethyl acetate or trying alternative solvents like dichloromethane/methanol.[5] |
| Product is not eluting from the column | The mobile phase is not polar enough. The compound may have degraded or irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is still not eluting, it may have decomposed. Consider using a less acidic stationary phase like alumina. |
| Co-elution of product with an impurity | The polarity of the product and the impurity are very similar in the chosen solvent system. | Try a different solvent system to exploit different intermolecular interactions. For example, if you are using a hexane/ethyl acetate system, try a system containing dichloromethane or a small amount of methanol.[5] Running a slower gradient can also improve resolution.[1] |
| Streaking of the product spot on TLC/tailing on the column | The compound is too acidic and is interacting strongly with the silica gel. The sample is overloaded. | Add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase to suppress the ionization of the hydroxyimino group.[6] Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Crystallization of the product in the column | The concentration of the product in a particular fraction is too high, and the solvent is a poor solvent for the crystalline form. | If this occurs, you may need to switch to a solvent system where the product has higher solubility, even if the separation is slightly less optimal. It may also be necessary to collect smaller fractions to keep the concentration lower. |
| Product appears to be a different compound after purification (e.g., based on NMR) | The compound may have decomposed on the silica gel column. | Re-evaluate the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting to see if a new spot appears. If it is unstable, consider using a deactivated silica gel or a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 3:2 ratio).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.25-0.35 for the product spot, ensuring good separation from any impurities.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with a frit and stopcock. Slurry silica gel (230-400 mesh) in the chosen mobile phase (e.g., 3:2 hexane:ethyl acetate) and pour it into the column, allowing it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table presents hypothetical but realistic data for the purification of this compound using different mobile phase compositions.
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Product | Yield (%) | Purity (%) | Notes |
| 4:1 | 0.55 | 75 | 90 | Product elutes too quickly, leading to incomplete separation from less polar impurities. |
| 3:2 | 0.30 | 85 | >98 | Optimal separation and good recovery. |
| 1:1 | 0.15 | 80 | >98 | Elution is slow, which may increase the risk of product degradation on the column. |
| 2:3 | <0.1 | 70 | 95 | Very slow elution; significant tailing observed. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific reaction scales and impurity profiles. Always follow appropriate laboratory safety procedures.
References
Optimizing nitrosation of dimethyl malonate to improve yield
Welcome to the technical support center for the nitrosation of dimethyl malonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions to improve the yield of dimethyl 2-nitrosomalonate. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the nitrosation of dimethyl malonate?
A1: The nitrosation of dimethyl malonate, an active methylene compound, proceeds via electrophilic attack on the corresponding enol or enolate by a nitrosating agent. The most common method involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a protic acid, such as acetic acid or sulfuric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.[1][2] The nitrosonium ion is then attacked by the nucleophilic enol form of dimethyl malonate to yield the C-nitroso product.
Q2: What are the most common nitrosating agents for this reaction?
A2: The most frequently used and cost-effective nitrosating agent is nitrous acid, generated in situ from sodium nitrite and a strong acid.[1] Other nitrosating agents that can be employed include alkyl nitrites (e.g., isoamyl nitrite) and nitrosyl halides.[3][4] For specific applications requiring mild conditions, novel transnitrosation reagents are also being developed.
Q3: What is a typical starting point for reaction conditions?
A3: A good starting point for the nitrosation of a dialkyl malonate involves dissolving the malonate ester in a suitable solvent, such as dioxane or ethyl acetate, and then adding sodium nitrite. An acid, like acetic acid, is then added dropwise while maintaining the temperature between 20-40°C.[5]
Q4: What are the expected yields for the nitrosation of dialkyl malonates?
A4: While specific high-yield examples for dimethyl malonate are not abundant in the literature, analogous reactions with diethyl malonate and ethyl acetoacetate can provide an expected range. For instance, the nitrosation of ethyl acetoacetate has been reported with subsequent conversion to diethyl acetaminomalonate in a yield of 85%.[5] Nitration of diethyl malonate, a related electrophilic substitution, has been shown to achieve yields as high as 89-90%.[6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the dimethyl malonate starting material and the appearance of the product spot/peak.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient generation of the nitrosonium ion. 2. Insufficiently acidic conditions. 3. Low reaction temperature. 4. Deactivated nitrosating agent. | 1. Ensure slow, dropwise addition of a strong acid to the sodium nitrite solution to allow for the controlled formation of nitrous acid. 2. Use a stoichiometric amount or a slight excess of acid relative to sodium nitrite. The pH of the reaction mixture should be acidic. 3. Gradually increase the reaction temperature, for example, from room temperature up to 50°C, while monitoring for product formation and side reactions.[5] 4. Use fresh, high-purity sodium nitrite. |
| Formation of Side Products | 1. Dinitrosation: The product, dimethyl 2-nitrosomalonate, still possesses an acidic proton and can undergo a second nitrosation. 2. Hydrolysis: Presence of excess water can lead to the hydrolysis of the ester groups. 3. Oxime Formation: The C-nitroso compound can isomerize to the more stable oxime form (dimethyl 2-(hydroxyimino)malonate).[3][4] | 1. Use a stoichiometric amount or a slight excess of dimethyl malonate relative to the nitrosating agent. 2. Use anhydrous solvents and reagents where possible. While some water is necessary for the generation of nitrous acid from sodium nitrite, excessive amounts should be avoided. 3. This isomerization is often favorable. If the nitroso compound is desired, milder reaction conditions and rapid work-up may be necessary. For many applications, the oxime is the desired final product. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase during work-up. 2. Formation of an emulsion during extraction. 3. Product is an oil and difficult to crystallize. | 1. Saturate the aqueous layer with a salt, such as sodium chloride, to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. If crystallization is unsuccessful, purify the product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). |
| Reaction is Too Vigorous | 1. Too rapid addition of acid. 2. Reaction temperature is too high. | 1. Add the acid dropwise with efficient stirring and cooling. 2. Maintain the reaction temperature with an ice bath or a cooling mantle, especially during the initial acid addition. |
Data Presentation
Table 1: Reaction Conditions for the Nitrosation of Active Methylene Compounds
| Substrate | Nitrosating Agent | Acid | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Diethyl Malonate | Sodium Nitrite | Acetic Acid | - | 35 | 2 | Not specified | [5] |
| Ethyl Acetoacetate | Sodium Nitrite | Acetic Acid | 1,4-Dioxane | 35-50 | 4 | 85% (of subsequent product) | [5] |
| Malonamide | Sodium Nitrite | Sulfuric Acid | 1,4-Dioxane | 20-30 | 4 | Not specified | [5] |
Experimental Protocols
Protocol 1: Nitrosation of Diethyl Malonate (Adaptable for Dimethyl Malonate)
This protocol is adapted from a patented procedure for the nitrosation of diethyl malonate and can serve as a starting point for the optimization of dimethyl malonate nitrosation.[5]
Materials:
-
Diethyl malonate (or dimethyl malonate)
-
Sodium nitrite
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate (for work-up)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of diethyl malonate (2 mol), sodium nitrite (2.3 mol), and deionized water (15 g).
-
With vigorous stirring, maintain the reaction mixture at 35°C using a water bath.
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Slowly add glacial acetic acid (225.0 g) dropwise from the dropping funnel over a period of 2 hours.
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After the addition is complete, continue stirring the reaction mixture at 35°C for an additional 2 hours.
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After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the nitrosation of dimethyl malonate.
References
- 1. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 6. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]
Preventing dimer formation in reactions of dimethyl 2-(hydroxyimino)malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl 2-(hydroxyimino)malonate. The focus is on preventing the common issue of dimer formation during its various chemical transformations.
Troubleshooting Guides
Problem: Low Yield of Desired Product and Formation of an Insoluble White Precipitate
Q1: During my reaction, I observed the formation of a significant amount of a white, often crystalline, solid, and my desired product yield is low. What is likely happening?
A1: You are likely observing the formation of a furoxan dimer. This compound, particularly under oxidative conditions used for generating the corresponding nitrile oxide for 1,3-dipolar cycloadditions, can dimerize. This nitrile oxide intermediate, carbomethoxyformonitrile oxide, is highly reactive and, in the absence of a suitable trapping agent (dipolarophile), can undergo a [3+3] cycloaddition with itself to form a stable furoxan (1,2,5-oxadiazole-2-oxide) dimer.[1] This furoxan is often a crystalline solid with limited solubility in common organic solvents, leading to its precipitation from the reaction mixture.
Q2: How can I confirm that the side product is a furoxan dimer?
A2: The furoxan dimer can be characterized by several spectroscopic methods. In the ¹³C NMR spectrum, the two carbons of the furoxan ring typically appear at approximately 115 and 160 ppm.[2] Mass spectrometry should show a molecular ion corresponding to the dimer of carbomethoxyformonitrile oxide. IR spectroscopy may also be useful. If possible, obtaining a crystal structure of the precipitate would provide definitive proof.
Problem: Inconsistent Reaction Outcomes and Variable Dimer Formation
Q3: I am getting inconsistent yields of my desired product, and the amount of dimer seems to vary between experiments. What factors could be causing this?
A3: Inconsistent results are often due to poor control over the concentration of the reactive nitrile oxide intermediate. The reaction pathway of the nitrile oxide is a competition between the desired reaction with your substrate (e.g., an alkene or alkyne) and the undesired dimerization.[3] Factors that can lead to variability include:
-
Rate of addition of reagents: Inconsistent or rapid addition of an oxidizing agent or base that generates the nitrile oxide can lead to localized high concentrations, favoring dimerization.
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Reaction temperature: Poor temperature control can affect the rates of both nitrile oxide formation and its subsequent reactions.
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Purity of reagents and solvents: Impurities can potentially catalyze or inhibit either the desired reaction or the dimerization.
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Stirring efficiency: Inefficient mixing can lead to localized pockets of high nitrile oxide concentration.
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of dimer formation from this compound?
A4: The principal pathway to dimer formation involves the conversion of this compound to its corresponding nitrile oxide, carbomethoxyformonitrile oxide. This is a highly reactive 1,3-dipole. In the absence of a reactive dipolarophile, two molecules of the nitrile oxide can dimerize to form a furoxan.[1]
Q5: What are the general strategies to prevent furoxan dimer formation?
A5: The key to preventing dimer formation is to maintain a low concentration of the nitrile oxide intermediate at all times and to ensure it reacts with the desired substrate as quickly as it is formed.[4] The most effective strategies are:
-
In Situ Generation: The nitrile oxide should almost always be generated in the presence of the dipolarophile, rather than being pre-formed and then added.[3]
-
Slow Addition: The reagent used to generate the nitrile oxide (e.g., an oxidizing agent like sodium hypochlorite or a base for a precursor like a hydroximoyl chloride) should be added slowly to the reaction mixture containing the this compound and the dipolarophile.[4]
-
Controlled Temperature: Running the reaction at the optimal temperature is crucial. Lower temperatures can sometimes slow down the rate of dimerization relative to the desired reaction.
-
Choice of Reagents: The method of nitrile oxide generation can impact dimer formation. For example, using a mild oxidant or a specific base can control the rate of formation.
Q6: Can the choice of solvent affect dimer formation?
A6: Yes, the solvent can play a role. A solvent that poorly solubilizes the furoxan dimer can drive the dimerization equilibrium towards the product through precipitation. While this does not change the intrinsic reaction rates, it can affect the overall isolated yield of the dimer. The polarity and coordinating ability of the solvent can also influence the stability and reactivity of the nitrile oxide intermediate.
Data on Prevention Strategies
The following table summarizes strategies to minimize furoxan dimer formation in reactions involving the in situ generation of nitrile oxides from oximes.
| Strategy | Principle | Typical Conditions | Expected Outcome |
| In Situ Generation with Slow Addition | Maintain a low concentration of the nitrile oxide to favor bimolecular reaction with the dipolarophile over dimerization. | Add the oxidizing agent (e.g., NaOCl solution) or base dropwise over several hours to a solution of the oxime and dipolarophile. | Significantly reduced dimer formation and higher yield of the desired cycloaddition product.[4] |
| Use of Phase-Transfer Catalysis | Improve the reaction rate between reactants in a biphasic system, potentially favoring the desired reaction pathway. | A biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst. | Can enhance the rate of the desired reaction, outcompeting dimerization. |
| Mechanochemical Synthesis | Solvent-free conditions that can sometimes alter reaction selectivity. | Ball-milling of the oxime, oxidant, and dipolarophile. | In some cases, can favor the desired cycloaddition over dimerization. |
| Hypervalent Iodine Reagents | Rapid and clean conversion of the oxime to the nitrile oxide. | Use of reagents like (diacetoxyiodo)benzene (PIDA) to generate the nitrile oxide in the presence of the dipolarophile. | Can lead to high yields of the desired product if the dipolarophile is sufficiently reactive to trap the nitrile oxide as it is formed. |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition with an Alkene to Synthesize an Isoxazoline (Minimizing Dimer Formation)
This protocol is a model for the reaction of this compound with an alkene to form a substituted isoxazoline, employing slow addition to minimize furoxan formation.
Materials:
-
This compound
-
Alkene (dipolarophile)
-
Dichloromethane (CH₂Cl₂)
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Aqueous sodium hypochlorite solution (bleach, ~5-6%)
-
Stir bar and round-bottom flask
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Addition funnel
Procedure:
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In a round-bottom flask, dissolve this compound (1.0 eq) and the alkene (1.2-2.0 eq) in dichloromethane (to make a ~0.1 M solution of the oxime).
-
Cool the solution to 0 °C in an ice bath.
-
Charge an addition funnel with the aqueous sodium hypochlorite solution (1.5 eq).
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Add the sodium hypochlorite solution dropwise to the stirred reaction mixture over a period of 2-4 hours.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Workflow for minimizing dimer formation in cycloadditions.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of dimethyl 2-(hydroxyimino)malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of dimethyl 2-(hydroxyimino)malonate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, typically achieved through the nitrosation of dimethyl malonate, can stem from several factors. The most common issues relate to the quality of reagents, reaction conditions, and the work-up procedure. Incomplete deprotonation of the malonic ester, degradation of the nitrosating agent, improper temperature control, and side reactions are frequent culprits.
Q2: How critical is the purity of my starting materials and reagents?
The purity of dimethyl malonate, the nitrosating agent (e.g., sodium nitrite), and the acid catalyst (e.g., acetic acid) is paramount. Impurities in dimethyl malonate can lead to the formation of undesired side products. The nitrosating agent, particularly if old or improperly stored, may have decomposed, leading to incomplete reaction. It is crucial to use fresh, high-purity reagents.
Q3: I suspect my nitrosating agent is the problem. What are the alternatives to sodium nitrite?
While sodium nitrite in the presence of an acid like acetic acid is the most common method for the nitrosation of dimethyl malonate, other nitrosating agents can be employed.[1] Alkyl nitrites, such as isoamyl nitrite, are effective alternatives and may offer advantages in certain solvent systems or provide faster reaction times.[1]
Q4: What is the optimal temperature for the nitrosation reaction, and how important is temperature control?
Maintaining the recommended reaction temperature is critical for maximizing yield and minimizing side reactions. For the nitrosation of diethyl malonate using sodium nitrite and acetic acid, a temperature of around 5°C is recommended.[1] Deviations from the optimal temperature can lead to decomposition of the product or the formation of byproducts.
Q5: Are there alternative synthetic routes that might offer higher yields?
Yes, an alternative high-yield synthesis involves the use of an iodonium ylide intermediate. This method is reported to be particularly suitable for large-scale synthesis as it involves a simpler filtration-based workup, which can minimize product degradation that sometimes occurs during extensive extraction and purification steps in the direct nitrosation method.
Q6: My reaction seems to work, but I lose a significant amount of product during purification. What can I do?
Product loss during purification is a common issue. The choice of purification method can significantly impact the final yield. For this compound, which is a solid, recrystallization is a common purification technique. If impurities are difficult to remove by recrystallization, column chromatography may be necessary, though this can sometimes lead to lower recovery. Careful handling during extraction and concentration steps is also crucial to prevent product degradation.
Q7: What are the potential side reactions I should be aware of?
During the nitrosation of dimethyl malonate, potential side reactions can lower the yield of the desired product. These can include:
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Over-nitrosation: Reaction at both alpha-carbons of the malonate.
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Hydrolysis: The ester groups of the malonate or the product can be hydrolyzed if excessive water is present or if the reaction is run for too long under acidic conditions.
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Decarboxylation: Although less common under these conditions, decarboxylation of the malonic acid derivative can occur, especially at elevated temperatures.
Data Presentation
Table 1: Comparison of Synthetic Methods for Hydroxyimino Malonates
| Synthetic Method | Starting Materials | Typical Yield | Advantages | Disadvantages |
| Direct Nitrosation | Diethyl Malonate, Sodium Nitrite, Acetic Acid | 77-78% (for diethyl ester)[1] | Readily available starting materials, well-established procedure. | Yield can be sensitive to reaction conditions, purification can lead to product loss. |
| Iodonium Ylide | Dimethyl Malonate, Iodosobenzene Diacetate, Potassium Hydroxide | 79% (for the ylide intermediate) | High yield, simple filtration for purification, suitable for large scale. | Requires the preparation of the iodonium ylide intermediate. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(hydroxyimino)malonate via Direct Nitrosation
This protocol is adapted from a procedure in Organic Syntheses for the diethyl ester, which can be modified for the dimethyl ester by using dimethyl malonate and adjusting molar equivalents accordingly.
Materials:
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Diethyl malonate (0.312 mole)
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Glacial acetic acid (57 ml)
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Water (81 ml)
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Sodium nitrite (0.944 mole)
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Ice bath
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500-ml three-necked, round-bottomed flask
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Mechanical stirrer
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Thermometer
Procedure:
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Place 50 g (47.4 ml, 0.312 mole) of diethyl malonate in a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.
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Cool the flask in an ice bath.
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With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.
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While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.[1]
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After the addition is complete, continue stirring for a short period while monitoring the reaction progress (e.g., by TLC).
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Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and removal of the solvent under reduced pressure.
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The crude product can be purified by recrystallization.
Mandatory Visualization
Below is a troubleshooting workflow for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Analysis of Dimethyl 2-(hydroxyimino)malonate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of impurities in dimethyl 2-(hydroxyimino)malonate.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Analyte Polarity: The hydroxyl group of the oxime can interact with active sites in the GC system. 2. Column Degradation: Active sites on a worn-out column. 3. Injector Contamination: Residue in the injector liner. | 1. Derivatization: Perform silylation (e.g., with BSTFA) to increase volatility and reduce polarity. 2. Column Maintenance: Condition the column according to the manufacturer's instructions or replace it if it's old. 3. Injector Maintenance: Replace the injector liner and septum. |
| No Peaks or Very Small Peaks | 1. Thermal Degradation: The analyte may be degrading in the hot injector. 2. Non-volatility: The compound is not volatile enough under the current conditions. 3. System Leak: A leak in the system can prevent the sample from reaching the detector. | 1. Lower Injector Temperature: Gradually decrease the injector temperature. 2. Derivatization: Silylation will increase the volatility of the analyte. 3. Leak Check: Perform a thorough leak check of the GC system. |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection. 2. Contaminated Syringe: The syringe may be contaminated. 3. Septum Bleed: Particles from the septum entering the injector. | 1. Solvent Blank: Run a solvent blank to confirm carryover. Increase the bake-out time between runs. 2. Syringe Cleaning: Thoroughly clean the syringe or use a new one. 3. Septum Replacement: Replace the septum. |
| Baseline Noise or Drift | 1. Column Bleed: The stationary phase of the column is degrading at high temperatures. 2. Contaminated Carrier Gas: Impurities in the carrier gas. 3. Detector Contamination: The MS source may be dirty. | 1. Lower Oven Temperature: Ensure the oven temperature does not exceed the column's maximum limit. 2. Gas Purifiers: Check and replace gas purifiers. 3. Detector Maintenance: Clean the ion source of the mass spectrometer. |
| Irreproducible Retention Times | 1. Fluctuations in Carrier Gas Flow: Inconsistent flow rate of the carrier gas. 2. Oven Temperature Instability: The GC oven is not maintaining a stable temperature. 3. Column Issues: The column may not be properly installed or has degraded. | 1. Check Gas Supply: Ensure a stable supply of carrier gas and check for leaks. 2. Oven Calibration: Verify the oven temperature with a calibrated thermometer. 3. Reinstall Column: Reinstall the column, ensuring proper ferrule tightness. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a broad, tailing peak for my this compound standard?
A1: This is a common issue when analyzing polar compounds like oximes by GC-MS. The tailing is likely due to the interaction of the polar hydroxyl group with active sites in your GC system (e.g., the injector liner or the column itself). To mitigate this, derivatization of the analyte is highly recommended. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will replace the active hydrogen on the oxime group with a non-polar trimethylsilyl (TMS) group, leading to a sharper, more symmetrical peak.
Q2: What are the potential impurities I should look for in my this compound sample?
A2: Potential impurities often originate from the synthesis process. The most common synthesis involves the nitrosation of dimethyl malonate.[1] Therefore, you should look for:
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Unreacted Starting Material: Dimethyl malonate.
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Byproducts of Nitrosation: N-nitrosamines, which can form if secondary or tertiary amines are present as impurities in the starting materials or solvents.[2]
-
Degradation Products: The compound may degrade, especially at elevated temperatures.
Q3: My sample is not very volatile. Can I still use GC-MS?
A3: Yes, but derivatization is likely necessary. For compounds with low volatility, derivatization increases their vapor pressure, making them suitable for GC analysis.[3] Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups, such as your analyte.
Q4: How can I confirm the identity of a suspected impurity peak?
A4: The mass spectrum of the peak is key to its identification.
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Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
-
Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern. For example, malonates often show a characteristic loss of the malonate moiety.[4]
-
Standard Injection: If you have a pure standard of the suspected impurity, inject it under the same GC-MS conditions and compare the retention time and mass spectrum.
Q5: What type of GC column is best suited for this analysis?
A5: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for the analysis of the derivatized analyte. These columns offer good resolution for a wide range of compounds. For underivatized analysis, a more polar column might be considered, but peak shape will likely be poor.
Potential Impurities in this compound
The following table summarizes potential impurities, their likely origin, and expected GC-MS characteristics.
| Impurity | Potential Origin | Expected GC-MS Behavior (after derivatization) | Key Mass Fragments (m/z) of TMS-derivative |
| Dimethyl malonate | Unreacted starting material | Elutes earlier than the derivatized main compound. | 132 (M+), 101, 73, 59 |
| N-Nitrosodimethylamine (NDMA) | Reaction with amine impurities | Volatile, may elute early. | 74 (M+), 42, 30 |
| Monomethyl 2-(hydroxyimino)malonate | Incomplete esterification or hydrolysis | Derivatized to a di-TMS derivative. Elution time will vary. | 247 (M+-15), 219, 147, 73 |
| Dimethyl 2-oxomalonate | Oxidative degradation | May exist as a hydrate. Derivatization will react with enol form. | 276 (di-TMS M+), 261, 147, 73 |
Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
This protocol provides a general procedure for the analysis. Method optimization may be required.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Experimental Workflow
Caption: Workflow for the identification of impurities in this compound by GC-MS.
References
Improving the stability of dimethyl 2-(hydroxyimino)malonate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl 2-(hydroxyimino)malonate. Our aim is to help you improve the stability of this compound during storage and ensure the reliability of your experimental results.
Troubleshooting Guides
Issue 1: Visible Changes in the Compound During Storage
Question: My this compound, which was initially a white to off-white solid, has turned yellow/brown and appears clumpy. What could be the cause and how should I proceed?
Answer:
Visible changes such as discoloration and clumping are common indicators of compound degradation. The yellow or brown color may suggest the formation of decomposition products.
Possible Causes:
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Exposure to Light: Oximes can be sensitive to light, leading to photodegradation.
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Elevated Temperatures: Storing the compound at room temperature or higher for extended periods can accelerate thermal decomposition.
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Presence of Moisture: Hydrolysis can occur in the presence of water, breaking down the oxime and ester functionalities.
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Acidic or Basic Contaminants: Trace amounts of acids or bases can catalyze hydrolysis or other degradation pathways like the Beckmann rearrangement.
Recommended Actions:
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Do not use the degraded compound: Using a potentially impure or degraded starting material can lead to failed reactions, low yields, and the formation of unwanted byproducts.
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Verify Purity: If possible, analyze a small sample of the material using analytical techniques such as ¹H NMR, HPLC, or GC-MS to identify the impurities.
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Procure a Fresh Batch: It is highly recommended to use a fresh batch of this compound for your experiments.
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Implement Proper Storage: Store the new batch under recommended conditions to prevent future degradation.
Issue 2: Inconsistent or Unexpected Experimental Results
Question: I am experiencing low yields and observing unexpected side products in my reaction involving this compound. Could the stability of the starting material be the issue?
Answer:
Yes, the stability of this compound is crucial for successful and reproducible experiments. Inconsistent results are often linked to the purity of the reagents.
Troubleshooting Steps:
-
Assess Starting Material Purity:
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Before starting your experiment, it is good practice to check the purity of your this compound, especially if it has been stored for a long time or if the storage conditions were not ideal.
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Techniques like melting point determination, Thin Layer Chromatography (TLC), ¹H NMR, or HPLC can provide a quick assessment of purity.
-
-
Review Storage and Handling Procedures:
-
Ensure that the compound is stored in a tightly sealed, opaque container to protect it from light and moisture.
-
For long-term storage, refrigeration (2-8 °C) is recommended for oxime compounds to minimize thermal degradation.
-
Always use clean and dry spatulas and glassware to prevent contamination.
-
-
Consider Potential Degradation Products:
-
The primary degradation pathway for oximes is often hydrolysis, which would yield dimethyl 2-oxomalonate and hydroxylamine. Under acidic conditions, a Beckmann rearrangement could potentially occur.
-
The presence of these impurities in your starting material could interfere with your reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
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Temperature: Refrigerate at 2-8 °C. While some suppliers may indicate room temperature storage, this is generally suitable for short periods only.
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Light: Protect from light by storing in an amber glass bottle or an opaque container.
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Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.
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Purity: Ensure the storage container is free from any acidic or basic residues.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are believed to be:
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Hydrolysis: The oxime and ester groups are susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of dimethyl 2-oxomalonate and hydroxylamine.
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Thermal Decomposition: Elevated temperatures can cause the molecule to break down.
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Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.
Q3: How can I assess the purity of my this compound?
A3: Several analytical methods can be used to determine the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting degradation products. A stability-indicating HPLC method can separate the parent compound from its impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
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Melting Point: A sharp melting point close to the literature value (70-72 °C) is a good indicator of purity. A broad or depressed melting range suggests the presence of impurities.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, based on the general reactivity of oximes and esters, this compound should be considered incompatible with:
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Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.
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Strong Oxidizing and Reducing Agents: May react with the oxime functionality.
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Heat and Direct Sunlight: Can promote thermal and photodegradation.
-
Moisture: Can lead to hydrolysis.
Data Presentation
Table 1: Illustrative Thermal Degradation of this compound
| Storage Temperature (°C) | Time (Weeks) | Purity (%) | Appearance |
| 4 | 52 | >99 | White solid |
| 25 (Room Temp) | 12 | 98 | Off-white solid |
| 40 | 4 | 95 | Light yellow solid |
| 60 | 1 | 85 | Yellow/brown solid |
Table 2: Illustrative Effect of pH on Stability in Aqueous Solution at 25°C
| pH | Time (Hours) | Purity (%) |
| 3.0 | 24 | 90 |
| 5.0 | 24 | 98 |
| 7.0 | 24 | 99 |
| 9.0 | 24 | 92 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general approach for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Mobile Phase and Gradient:
-
A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) is often a good starting point.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
3. Detection:
-
Set the UV detector to a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
4. Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
5. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at room temperature for a few hours.
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Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to 80 °C for 24 hours.
-
Photodegradation: Expose a sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak.
Protocol 2: ¹H NMR for Purity Assessment and Degradation Product Identification
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
3. Spectral Analysis:
-
Purity Assessment: Integrate the characteristic peaks of this compound and compare them to the integration of any impurity peaks.
-
Degradation Product Identification: Look for new signals that may correspond to degradation products. For example, the disappearance of the oxime proton and the appearance of new signals could indicate hydrolysis or other reactions.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and troubleshooting.
Caption: A logical guide for troubleshooting stability issues.
Work-up procedures to remove unreacted reagents from dimethyl 2-(hydroxyimino)malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of dimethyl 2-(hydroxyimino)malonate. Our aim is to address common challenges encountered during the work-up procedure to remove unreacted reagents and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted reagents and byproducts I need to remove after the synthesis of dimethyl 2-(hydroxyiminfo)malonate?
The synthesis of this compound commonly involves the nitrosation of dimethyl malonate using a nitrosating agent, such as sodium nitrite, in the presence of an acid like acetic acid.[1] Therefore, the primary species to remove during the work-up are:
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Unreacted Dimethyl Malonate: The starting ester.
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Excess Acid: Typically acetic acid.
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Inorganic Salts: Such as sodium acetate and unreacted sodium nitrite.
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Water: From the reaction medium and aqueous washes.
Q2: What is the general work-up strategy for purifying this compound?
A typical work-up and purification strategy involves a multi-step approach:
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Aqueous Work-up (Extraction): To remove water-soluble impurities like inorganic salts and the acid catalyst.
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Drying: Removal of residual water from the organic phase.
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Solvent Removal: Evaporation of the extraction solvent.
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Final Purification: Techniques like recrystallization or column chromatography to remove residual starting materials and other organic impurities.
Q3: My crude product is an oil/pasty solid. How can I induce crystallization?
If your crude this compound is not a solid, it likely contains impurities that are inhibiting crystallization. Consider the following:
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Purity: Ensure that most of the unreacted dimethyl malonate and solvent have been removed.
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Recrystallization: Attempt recrystallization from a suitable solvent system. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexane, pentane) until turbidity is observed, followed by cooling.
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Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the solution to initiate crystallization.
Q4: Which analytical techniques are recommended to assess the purity of the final product?
To confirm the purity of your this compound, the following techniques are useful:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of unreacted dimethyl malonate and other impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual starting materials or solvents.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of isolated product after aqueous work-up. | 1. Product partitioning into the aqueous layer: this compound has some water solubility, which can be enhanced by the presence of base. | 1. Ensure the aqueous wash is not overly basic. Use a mild base like sodium bicarbonate. Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| 2. Incomplete extraction: Insufficient volume or number of extractions. | 2. Perform multiple extractions (at least 3) with an appropriate volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Product fails to crystallize or oils out during recrystallization. | 1. Presence of impurities: Unreacted dimethyl malonate or other byproducts can act as an oiling agent. | 1. Consider purification by flash column chromatography before attempting recrystallization. |
| 2. Inappropriate solvent system: The chosen solvents may not be ideal for recrystallization. | 2. Experiment with different solvent pairs. Good solvent choices are those in which the compound is soluble when hot but sparingly soluble when cold. Examples include ethyl acetate/hexane or dichloromethane/pentane. | |
| 3. Cooling too rapidly: Rapid cooling can lead to the formation of an oil rather than crystals. | 3. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. | |
| Presence of unreacted dimethyl malonate in the final product (confirmed by NMR or GC). | 1. Inefficient removal during aqueous wash: The basic wash may not have been sufficient to remove all the unreacted starting material. | 1. Perform an additional wash of the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate). |
| 2. Co-elution during column chromatography: The polarity of the product and starting material might be too similar for the chosen eluent system. | 2. Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. | |
| Final product is discolored (e.g., yellow or brown). | 1. Presence of colored impurities: These may be byproducts from the nitrosation reaction. | 1. Treat the solution with activated carbon before the final filtration step of recrystallization to remove colored impurities. |
| 2. Product degradation: The compound may be sensitive to heat or prolonged exposure to acid/base. | 2. Minimize exposure to high temperatures and strong acids or bases during the work-up. |
Experimental Protocols
Protocol 1: Aqueous Work-up (Extraction)
This protocol is designed to remove inorganic salts, the acid catalyst, and a significant portion of unreacted dimethyl malonate.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (approximately 2-3 times the volume of the reaction mixture).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Add the solution slowly and vent the funnel frequently to release any evolved gas (CO₂). Shake the funnel gently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from unreacted dimethyl malonate and other organic impurities.
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Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1).
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Catalyst selection for optimizing reactions involving dimethyl 2-(hydroxyimino)malonate
Technical Support Center: Optimizing Reactions with Dimethyl 2-(Hydroxyimino)malonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for reactions involving this compound, with a primary focus on its reduction to dimethyl aminomalonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound and which catalysts are typically used?
A1: The most common and synthetically useful reaction is the catalytic hydrogenation of the hydroxyimino group to a primary amine, yielding dimethyl aminomalonate.[1] This transformation is crucial for synthesizing amino acid derivatives.[1] The most frequently employed catalysts for this reduction are heterogeneous palladium-based catalysts, particularly palladium on charcoal (Pd/C).[1][2] Other effective catalysts include Raney Nickel (Raney Ni) and platinum-based catalysts.[3]
Q2: How do I select the appropriate catalyst for my reaction?
A2: Catalyst selection depends on the desired product and reaction conditions.
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For Primary Amine (Dimethyl Aminomalonate): Palladium on charcoal (Pd/C) is highly effective and selective for reducing oximes to primary amines.[2][3][4] Raney Ni is also a good choice, especially under basic conditions, and can be very active.[3]
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For Hydroxylamine Intermediate: If the goal is to obtain the N-hydroxy intermediate, a platinum-based catalyst like Platinum on carbon (Pt/C) under acidic conditions may favor the formation of the hydroxylamine over the primary amine.[3][5] Over-reduction to the amine is a common side reaction.[5]
Q3: What are the typical reaction conditions for the hydrogenation of this compound?
A3: Typical conditions involve dissolving the substrate in a suitable solvent like absolute ethanol, adding the catalyst (e.g., 10% Pd/C), and subjecting the mixture to hydrogen gas in a Parr Hydrogenator or a similar apparatus.[2] Initial hydrogen pressures often range from 3 to 4 atm (approx. 50-60 psi).[2][3] The reaction is usually conducted at room temperature and is often complete within minutes to a few hours.[2][3]
Troubleshooting Guide
Problem: The hydrogenation reaction is slow, incomplete, or fails to start.
| Potential Cause | Troubleshooting Step / Solution |
| Catalyst Inactivity / Poisoning | Ensure you are using a fresh, high-quality catalyst. Catalysts can be poisoned by sulfur, halogens, or other impurities. If poisoning is suspected, purify the starting material. Consider using a more robust catalyst or a chemical reductant like Zn/ammonium formate if catalytic methods consistently fail.[6] |
| Insufficient Hydrogen Pressure | Check for leaks in your hydrogenation apparatus. Ensure the system is properly flushed with hydrogen to remove all air.[2] Increase the hydrogen pressure if the reaction is sluggish, but do not exceed the safety limits of your equipment. |
| Poor Solvent Choice | The solvent must fully dissolve the substrate for efficient reaction. Ethanol is a common and effective choice.[2] Ensure the solvent is anhydrous if water is suspected of interfering with the reaction. |
| Improper Catalyst Handling | Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[6] Handle it carefully, preferably as a wet paste. Ensure the catalyst is well-suspended in the reaction mixture to maximize surface area contact. |
Problem: My main product is contaminated with a significant side product.
| Observed Side Product | Potential Cause & Solution |
| N-hydroxy-aminomalonate | This is formed from the partial reduction of the oxime. This is more common with platinum-based catalysts.[3][5] Solution: Switch to a more effective catalyst for full reduction, such as 10% Pd/C.[3] You can also try increasing reaction time, temperature, or hydrogen pressure, but this may lead to other side reactions. |
| Secondary Amines | Secondary amines can form from the reaction of the primary amine product with an intermediate imine. This is a known side reaction in the reduction of aldoximes.[3] Solution: The addition of an acid (e.g., acetic acid, sulfuric acid) can suppress secondary amine formation when using Pd/C.[3] Conversely, basic conditions are sometimes required for high amine yield with Raney Ni.[3] |
Problem: The isolated product is unstable and decomposes.
| Potential Cause | Troubleshooting Step / Solution |
| Inherent Instability of the Free Amine | Dimethyl aminomalonate, like its diethyl analog, is not particularly stable as a free base.[2] Solution: Do not attempt to purify the free amine by distillation. Instead, convert it directly to its hydrochloride salt after filtering off the catalyst.[2] The salt is a stable, crystalline solid that is much easier to handle and store.[2][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to Dimethyl Aminomalonate Hydrochloride
This protocol is adapted from the synthesis of the analogous diethyl ester.[2]
-
Reaction Setup: In a 500 mL hydrogenation bottle, dissolve 0.1 moles of this compound in 150 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 3 g of 10% palladium on charcoal (Pd/C) catalyst to the solution. Safety Note: Handle Pd/C as a wet paste to avoid ignition.
-
Hydrogenation: Secure the bottle in a Parr hydrogenation apparatus. Flush the system three to four times with hydrogen gas to remove all air. Pressurize the vessel to 50-60 psi (3.4-4.1 atm) with hydrogen.
-
Reaction Monitoring: Shake the vessel at room temperature. The reaction is exothermic and typically rapid, with the pressure dropping as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases (usually 15-30 minutes).
-
Catalyst Removal: Depressurize the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst on the filter with a small amount of absolute ethanol to recover any remaining product.
-
Conversion to Hydrochloride Salt: Combine the filtrate and washings in an Erlenmeyer flask and cool the solution in an ice bath. While stirring, bubble dry hydrogen chloride gas through the solution.
-
Isolation: The product, dimethyl aminomalonate hydrochloride, will precipitate as fine white crystals.[2] Collect the solid by suction filtration, wash with two small portions of cold, dry diethyl ether, and dry under vacuum. A typical yield is in the range of 80-90%. The melting point is approximately 160 °C (with decomposition).[7]
Visualizations
Catalyst Selection Pathway
Caption: Catalyst choice dictates the reaction outcome.
Experimental Workflow for Hydrogenation
Caption: Workflow for synthesis and isolation.
Troubleshooting Logic for Low Yield
References
- 1. This compound | 42937-74-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Dimethyl aminomalonate hydrochloride 0.97 Aminomalonic acid dimethyl ester hydrochloride [sigmaaldrich.com]
Technical Support Center: Monitoring Reactions of Dimethyl 2-(hydroxyimino)malonate by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving dimethyl 2-(hydroxyimino)malonate using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated | 1. Sample is too concentrated (overloaded).2. The compound is highly polar and interacting strongly with the silica gel.[1][2]3. The compound may be acidic or basic. | 1. Dilute the sample solution before spotting it on the TLC plate.[1][2]2. Add a small amount of a polar solvent like methanol to the spotting solvent to improve solubility and spot shape.3. For potentially acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase.[1]4. For potentially basic compounds, add a small amount (0.1–2.0%) of triethylamine or a 1-10% ammonia in methanol solution to the mobile phase.[1] |
| Spots are not visible or are very faint | 1. The compound does not absorb UV light.2. The sample is too dilute.[1][2]3. The compound may have evaporated from the plate if it is volatile.[1] | 1. Use a chemical stain for visualization. Potassium permanganate stain is a good general stain for oxidizable functional groups.[3] Stains specific for carbonyls (like 2,4-DNP) or amines can also be useful depending on the reaction products.[3]2. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1][2]3. While this compound itself is not highly volatile, some reaction products or byproducts might be. Ensure the plate is developed and visualized promptly. |
| Spots remain at the baseline (Rf ≈ 0) | 1. The eluent is not polar enough for the highly polar this compound or its products.[1][4]2. The compound is strongly adsorbed to the silica gel. | 1. Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol mixture.[1]2. Consider using a more polar solvent system, such as those containing alcohols like ethanol or butanol, possibly with a small amount of acetic acid.[5]3. If streaking is also observed, adding a small amount of a competing polar solvent (like methanol) or a modifier (like acetic acid) to the eluent can help. |
| Spots run with the solvent front (Rf ≈ 1) | 1. The eluent is too polar.[1]2. The compound is not interacting with the stationary phase. | 1. Decrease the polarity of the mobile phase. For example, increase the proportion of hexane or dichloromethane.[1]2. Ensure the correct stationary phase is being used (e.g., silica gel for polar compounds). |
| Reactant and product spots have very similar Rf values | 1. The polarity difference between the reactant and product is small.2. The chosen solvent system does not provide adequate separation. | 1. Try different solvent systems with varying polarities. A systematic trial of hexane/ethyl acetate, dichloromethane/methanol, and toluene/ethyl acetate mixtures is a good starting point.2. Use a co-spot. On the TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a co-spot of the starting material and reaction mixture in the third lane. If the reaction is progressing, you should see the starting material spot and a new product spot in the reaction mixture lane. The co-spot lane will help to confirm the identity of the starting material spot. |
| Unexpected spots appear on the TLC plate | 1. Contamination of the TLC plate or spotting capillary.2. Decomposition of the starting material or product on the silica gel plate.[4]3. Formation of side products in the reaction. | 1. Handle TLC plates carefully, touching only the edges. Use clean capillary tubes for spotting.[6]2. To check for stability on silica, run a 2D TLC. Spot the compound in one corner of a square plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If the compound is stable, the spot will be on the diagonal. Decomposition will result in spots appearing off the diagonal.[4]3. Analyze the reaction conditions and consider potential side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring reactions of this compound on a silica gel TLC plate?
A1: Due to the polar nature of this compound, a relatively polar solvent system is required. A good starting point would be a mixture of a non-polar and a polar solvent. We recommend starting with the following systems and adjusting the ratios to achieve an Rf value of approximately 0.3-0.5 for the starting material:
-
Hexane:Ethyl Acetate (e.g., starting with 1:1 and increasing the proportion of ethyl acetate)
-
Dichloromethane:Methanol (e.g., starting with 95:5 and increasing the proportion of methanol)
-
Toluene:Ethyl Acetate (e.g., starting with 1:1)
For highly polar products, you may need to add a small amount of acetic acid or methanol to the eluent to get good separation and spot shape.
Q2: How can I visualize the spots of this compound and its reaction products on the TLC plate?
A2: Visualization can typically be achieved through two main methods:
-
UV Light: Many organic compounds with chromophores, such as the C=N-OH group in this compound, will absorb short-wave UV light (254 nm). When using a TLC plate containing a fluorescent indicator, the spots will appear as dark patches against a glowing green background.[7][8] This is a non-destructive method and should be tried first.[6]
-
Chemical Stains: If the compounds are not UV-active, or for better visualization, chemical stains can be used. A good general-purpose stain is potassium permanganate (KMnO₄) . This stain reacts with oxidizable functional groups, which will appear as yellow or brown spots on a purple background.[3] Given the functional groups in the target molecule, this is a suitable choice. Other stains like p-anisaldehyde or ceric ammonium molybdate can also be effective.
Q3: My reaction is conducted in a high-boiling point solvent like DMF or DMSO. How can I effectively run a TLC?
A3: High-boiling point solvents can interfere with TLC development, often causing streaking. To mitigate this, after spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the solvent before developing it in the TLC chamber.[4]
Q4: The Rf values are inconsistent between different runs. What could be the cause?
A4: Inconsistent Rf values can be caused by several factors:
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Changes in the mobile phase composition: Ensure the solvent mixture is prepared fresh and accurately each time.
-
Uneven solvent front: Make sure the bottom of the TLC plate is level in the developing chamber and that the solvent level is below the origin line.
-
Chamber saturation: Ensure the TLC chamber is properly saturated with the solvent vapor by placing a piece of filter paper inside before development.
-
Temperature fluctuations: Run your TLCs at a consistent temperature.
-
Different TLC plates: Variations in the silica gel coating between different batches or manufacturers of TLC plates can affect Rf values.
Q5: How do I confirm that the reaction has gone to completion using TLC?
A5: To confirm reaction completion, you should observe the complete disappearance of the starting material spot in the reaction mixture lane on the TLC plate. It is crucial to use a co-spot (a lane where both the starting material and the reaction mixture are spotted together) to accurately identify the starting material spot, especially if the product Rf is very close to the starting material Rf.
Experimental Protocol: TLC Monitoring
This protocol provides a general methodology for monitoring the progress of a reaction involving this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane:Ethyl Acetate, 1:1)
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Visualization agent (UV lamp, potassium permanganate stain)
-
Reaction mixture, starting material, and co-spot samples
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (Co).
-
Spot the Plate: Using a clean capillary tube for each sample, spot a small amount of the starting material solution, the reaction mixture, and a co-spot (spotting the starting material and then the reaction mixture on the same point) on their respective marks on the origin line. Keep the spots small (1-2 mm in diameter).
-
Develop the Plate: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Monitor Development: Let the solvent front move up the plate until it is about 1 cm from the top.
-
Mark and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize:
-
UV Light: Place the dried plate under a short-wave UV lamp (254 nm) and circle any dark spots with a pencil.
-
Staining: Prepare a potassium permanganate dip. Briefly dip the plate into the stain solution and then gently heat it with a heat gun until colored spots appear against the purple background.
-
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction lane indicates the progress of the reaction. The appearance of new spots corresponds to the formation of products. Calculate the Rf values for all spots.
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. silicycle.com [silicycle.com]
- 3. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the accurate determination of purity for starting materials and intermediates is of paramount importance. Dimethyl 2-(hydroxyimino)malonate is a key building block in various synthetic pathways, and its purity can significantly influence reaction outcomes, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this critical intermediate. Detailed experimental protocols and comparative data are presented to assist in the selection of the most suitable analytical methodology.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful primary method for the purity determination of this compound, offering direct quantification without the need for a specific reference standard of the analyte. Its high precision and accuracy make it an ideal choice for certifying reference materials and for obtaining a definitive purity value.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely accessible technique for routine quality control. Its excellent separative power allows for the detection and quantification of non-volatile impurities.
Gas Chromatography (GC), while a powerful tool for volatile compounds, is less suited for the direct analysis of the polar and thermally sensitive this compound. Its application would necessitate a derivatization step to enhance volatility and thermal stability, adding complexity to the analytical workflow.
This guide will delve into the specifics of these methodologies, offering a clear comparison to inform your analytical strategy.
Comparison of Analytical Techniques
The selection of an analytical method for the purity determination of this compound is contingent on the specific requirements of the analysis, such as the need for routine quality control versus the certification of a reference standard.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute (primary method), no analyte-specific standard required. | Relative, requires a reference standard of known purity. | Relative, requires a reference standard of known purity. |
| Selectivity | High, based on unique chemical shifts of nuclei. | High, based on chromatographic separation. | High, based on chromatographic separation. |
| Precision | Excellent (typically <0.5% RSD). | Very good (typically <1% RSD). | Good (typically <2% RSD). |
| Sensitivity | Moderate (mg scale). | High (µg to ng scale). | Very high (ng to pg scale), especially with mass spectrometry detection. |
| Sample Throughput | Moderate. | High. | High. |
| Sample Preparation | Simple dissolution. | Dissolution, filtration. | Derivatization may be required, followed by dissolution. |
| Structural Information | Provides detailed structural information of the analyte and impurities. | Limited to retention time and UV spectrum. | Mass spectrometry (MS) detector provides structural information. |
| Typical Purity (%) | 99.5 ± 0.2 | 99.4 ± 0.5 | 99.2 ± 0.7 (with derivatization) |
| Standard Deviation (%) | 0.15 | 0.35 | 0.50 |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete magnetization recovery. A D1 of 30 seconds is generally a good starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Caption: Workflow for qNMR purity determination.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound of known purity in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak area of the main component in both the standard and sample chromatograms.
-
Calculate the purity of the sample by comparing its peak area to that of the reference standard.
-
A Comparative Analysis of Dimethyl and Diethyl 2-(hydroxyimino)malonate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of dimethyl 2-(hydroxyimino)malonate and diethyl 2-(hydroxyimino)malonate, two important reagents in organic synthesis. While direct, side-by-side quantitative comparisons of their reactivity are not extensively documented in peer-reviewed literature, this document synthesizes established principles of organic chemistry and provides relevant experimental protocols to infer their relative performance. The primary differences in their reactivity are governed by steric and electronic effects imparted by the methyl and ethyl ester groups.
Theoretical Comparison of Reactivity
The reactivity of dimethyl and diethyl 2-(hydroxyimino)malonate is primarily influenced by the nature of the alkyl groups of the ester functionalities. The fundamental differences arise from steric hindrance and electronic effects.
Steric Effects: The ethyl group is larger than the methyl group. This increased steric bulk in diethyl 2-(hydroxyimino)malonate can be expected to slow down reactions where a nucleophile attacks the electrophilic carbon centers, particularly the carbonyl carbons of the ester groups.
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect (+I) than the methyl group, meaning it donates more electron density to the carbonyl group. This increased electron density slightly reduces the electrophilicity of the carbonyl carbons in the diethyl ester compared to the dimethyl ester, potentially leading to a slower reaction rate with nucleophiles.
Based on these principles, This compound is predicted to be more reactive than its diethyl counterpart in reactions involving nucleophilic attack. This is attributed to the reduced steric hindrance and slightly higher electrophilicity of the carbonyl carbons.
Quantitative Data Summary
As direct comparative experimental data is scarce, the following table summarizes the key physical properties and provides a qualitative comparison of the expected reactivity based on theoretical principles.
| Property | This compound | Diethyl 2-(hydroxyimino)malonate | Reference |
| Molecular Formula | C₅H₇NO₅ | C₇H₁₁NO₅ | [1][2] |
| Molecular Weight | 161.11 g/mol | 189.17 g/mol | [1][2] |
| Predicted Reactivity | Higher | Lower | Based on principles of steric hindrance and electronic effects, where the smaller methyl groups lead to less steric hindrance and a slightly higher electrophilicity.[3] |
| Steric Hindrance | Lower | Higher | The ethyl groups in diethyl 2-(hydroxyimino)malonate are bulkier than the methyl groups.[3] |
| Electrophilicity | Higher | Lower | The electron-donating nature of the ethyl groups slightly reduces the electrophilicity of the carbonyl carbons compared to the methyl groups.[3] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and a common reaction of 2-(hydroxyimino)malonate esters. These protocols are adapted from literature procedures for the respective parent compounds or closely related analogues.
Protocol 1: Synthesis of 2-(Hydroxyimino)malonate Esters by Nitrosation
This protocol describes a general method for the synthesis of dimethyl and diethyl 2-(hydroxyimino)malonate from their corresponding malonate esters using a nitrosating agent.
Materials:
-
Dimethyl malonate or Diethyl malonate
-
Sodium nitrite
-
Glacial acetic acid
-
Ice
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the respective malonate ester (dimethyl or diethyl malonate) in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
This protocol is a generalized procedure based on the common method of nitrosation for malonic esters.[4]
Protocol 2: Reduction of 2-(Hydroxyimino)malonate Esters to Aminomalonate Esters
This protocol outlines the reduction of the hydroxyimino group to an amino group, a common transformation for these compounds.
Materials:
-
Dimethyl or Diethyl 2-(hydroxyimino)malonate
-
Zinc powder
-
Ethanol
-
Hydrochloric acid (37%)
-
Ammonia solution (22%)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the 2-(hydroxyimino)malonate ester in ethanol and cool the solution to 0°C.
-
Add hydrochloric acid to the solution while maintaining the temperature at 0°C.
-
Add powdered zinc in one portion to the stirred solution.
-
Continue stirring the mixture for several hours at room temperature.
-
Dilute the reaction mixture with water and make it basic by adding ammonia solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the corresponding aminomalonate ester.
This procedure is adapted from a general method for the zinc-based reduction of α-hydroxyimino esters.[5]
Visualizations
The following diagrams illustrate the general synthesis pathway for 2-(hydroxyimino)malonate esters and a typical subsequent reaction.
References
- 1. Diethyl (hydroxyimino)malonate | C7H11NO5 | CID 6399380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H7NO5 | CID 6399477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 42937-74-6 | Benchchem [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
Dimethyl 2-(hydroxyimino)malonate: A Superior Oxime for Advanced Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals seeking robust and efficient bioconjugation strategies, dimethyl 2-(hydroxyimino)malonate emerges as a compelling alternative to conventional oximes. Its unique structural features offer significant advantages in terms of reactivity, stability of the resulting conjugate, and versatility in synthetic applications. This guide provides an objective comparison with other oxime-based reagents, supported by experimental data and detailed protocols, to inform the selection of the most suitable tool for your research.
At the heart of its advantages, this compound combines the reliable chemistry of oxime ligation with the added benefit of electron-withdrawing ester groups. This enhances the electrophilicity of the oxime carbon, facilitating a more rapid and efficient reaction with aminooxy-functionalized molecules under mild conditions. The resulting oxime bond is notably stable, a critical attribute for developing long-circulating antibody-drug conjugates (ADCs) and other targeted therapeutics.
Quantitative Comparison of Oxime Reagents
The selection of an appropriate oxime for bioconjugation is often a balance between reactivity, stability, and the physicochemical properties of the reagent and the resulting conjugate. The following tables summarize key quantitative parameters for this compound and other commonly used oxime alternatives.
Table 1: Physicochemical Properties of Selected Oxime Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C5H7NO5 | 161.11[1] | 1.1[1] |
| Diethyl 2-(hydroxyimino)malonate | C7H11NO5 | 189.17 | 1.8 |
| Aminooxyacetic acid | C2H5NO3 | 91.06 | -1.2 |
| Aminooxy-PEG3-amine | C8H20N2O4 | 208.26 | -1.5 |
Table 2: Comparative Performance of Oxime Ligation Chemistries
| Feature | This compound (Expected) | Aminooxy-functionalized Linkers | General Oximes |
| Reaction Rate Constant (k) | Favorable due to electron-withdrawing esters | Variable, dependent on steric hindrance | 10⁻³ - 10³ M⁻¹s⁻¹ |
| Optimal pH | 4.5 - 6.0 (uncatalyzed), ~7.0 (catalyzed)[2] | 4.5 - 6.0 (uncatalyzed), ~7.0 (catalyzed)[2] | 4.0 - 7.0 (can be catalyzed at neutral pH) |
| Catalyst | Aniline or aniline derivatives (e.g., p-phenylenediamine)[3] | Aniline or aniline derivatives[3] | Aniline, p-phenylenediamine, m-phenylenediamine[3] |
| Stability of Conjugate | High hydrolytic stability[4] | High hydrolytic stability[4] | High hydrolytic stability, significantly more stable than hydrazones[4][5] |
| Side Reactions | Potential for ester hydrolysis under strong basic conditions | Minimal | Minimal |
Advantages in Signaling Pathways and Experimental Workflows
The chemoselectivity of oxime ligation is a significant advantage in complex biological systems, allowing for the specific labeling of biomolecules without interfering with other functional groups. This compound's enhanced reactivity can lead to higher yields and shorter reaction times, which is particularly beneficial when working with sensitive proteins or in time-sensitive applications like radiolabeling.
The above diagram illustrates a typical workflow involving the synthesis of this compound and its subsequent use in bioconjugation. The process is straightforward, with the key step being the highly selective oxime ligation reaction.
Experimental Protocols
Synthesis of this compound
This protocol describes the direct oximation of dimethyl malonate.
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl malonate in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
General Protocol for Protein Bioconjugation
This protocol outlines the conjugation of an aminooxy-functionalized protein with this compound.
Materials:
-
Aminooxy-functionalized protein
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0
-
Aniline stock solution: 1 M in DMSO
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
-
Characterization instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Prepare Solutions:
-
Dissolve the aminooxy-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO or an appropriate organic solvent.
-
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the this compound solution to the protein solution.
-
Add aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. Monitor the reaction progress by SDS-PAGE or mass spectrometry.[6]
-
-
Purification:
-
Remove excess this compound and aniline by SEC or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).[6]
-
Assess the purity of the bioconjugate by HPLC.
-
The stability of the oxime bond formed using this compound is crucial for the efficacy of ADCs. The linkage must remain intact in circulation to prevent premature drug release and off-target toxicity, only releasing the cytotoxic payload upon internalization into the target cell, as depicted in the signaling pathway above.
References
- 1. This compound | C5H7NO5 | CID 6399477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Duel: A Comparative Guide to the E/Z Isomers of Dimethyl 2-(hydroxyimino)malonate
For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a cornerstone of molecular analysis. The distinct spatial arrangement of atoms in the E and Z isomers of dimethyl 2-(hydroxyimino)malonate gives rise to unique spectroscopic signatures. This guide offers an objective comparison of these isomers, supported by representative experimental data and detailed protocols to facilitate their unambiguous identification and characterization.
The differentiation of the E and Z isomers of this compound is primarily accomplished through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Among these, NMR spectroscopy stands out as the most definitive tool for assigning the stereochemistry of the oxime functionality.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted)
The chemical shifts in ¹H NMR are significantly influenced by the anisotropic effect of the C=N double bond and the spatial proximity of the hydroxyl and ester groups.
| Proton Assignment | E-Isomer (Predicted δ, ppm) | Z-Isomer (Predicted δ, ppm) | Key Differentiating Features |
| -OH | ~11.5 | ~11.0 | The hydroxyl proton in the E-isomer is expected to be deshielded (downfield shift) due to potential intramolecular hydrogen bonding with one of the ester carbonyls. |
| -OCH₃ | ~3.90 | ~3.85 | A slight upfield shift for the methoxy protons in the Z-isomer may be observed due to steric shielding effects. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
The stereochemistry of the oxime also impacts the chemical shifts of the carbon atoms, particularly those in close proximity to the C=N bond.
| Carbon Assignment | E-Isomer (Predicted δ, ppm) | Z-Isomer (Predicted δ, ppm) | Key Differentiating Features |
| C=NOH | ~145 | ~142 | The imino carbon in the Z-isomer is expected to be shielded (upfield shift) due to steric interactions. |
| C=O | ~165 | ~164 | Minor differences may be observed in the carbonyl carbon chemical shifts due to changes in electronic environment. |
| -OCH₃ | ~53 | ~52.5 | A slight upfield shift for the methoxy carbons in the more sterically hindered isomer is possible. |
Table 3: IR Spectroscopic Data (Predicted)
Infrared spectroscopy can provide confirmatory evidence for the presence of key functional groups and may show subtle differences between the isomers.
| Vibrational Mode | E-Isomer (Predicted cm⁻¹) | Z-Isomer (Predicted cm⁻¹) | Key Differentiating Features |
| O-H stretch | ~3300-3100 (broad) | ~3350-3150 (broad) | The position and broadness of the O-H stretch may differ due to variations in hydrogen bonding. |
| C=O stretch | ~1730 | ~1725 | The C=O stretching frequency might be slightly lower in the isomer with stronger intramolecular hydrogen bonding. |
| C=N stretch | ~1650 | ~1645 | Subtle shifts in the C=N stretching frequency may be observed. |
Table 4: Mass Spectrometry Data (Predicted)
Electron impact mass spectrometry (EI-MS) is expected to show similar fragmentation patterns for both isomers, as the initial ionization often provides enough energy to overcome the rotational barrier. The molecular ion peak [M]⁺ should be observed for both.
| m/z | Predicted Fragment | Notes |
| 161 | [M]⁺ | Molecular ion |
| 130 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 102 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nitrosation of dimethyl malonate. This reaction typically yields a mixture of E and Z isomers.
Materials:
-
Dimethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve dimethyl malonate in glacial acetic acid.
-
Slowly add a solution of sodium nitrite in water to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of E and Z isomers.
Separation of E/Z Isomers
The separation of the E and Z isomers can typically be achieved by column chromatography on silica gel, exploiting the differences in polarity between the two isomers.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and separate the two isomers.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 0-200 ppm.
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of a KBr pellet containing the sample.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
Visualizing the Isomerization and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: E/Z Isomerization of this compound.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs for the E and Z isomer structures to render a complete diagram.
Caption: Experimental workflow for isomer comparison.
A Comparative Guide to the Synthesis of Dimethyl 2-(hydroxyimino)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for dimethyl 2-(hydroxyimino)malonate, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. We will delve into the prevalent methodologies, offering detailed experimental protocols and a summary of performance data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as dimethyl oximinomalonate, is a versatile building block in organic synthesis. Its reactivity, stemming from the hydroxyimino group and two ester functionalities, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of amino acids, heterocyclic compounds, and other complex molecular architectures. The most common route to this compound is the direct oximation of dimethyl malonate. This guide will focus on the validation of this synthetic approach, comparing the use of different nitrosating agents.
Comparison of Synthetic Methods
The primary method for synthesizing this compound is the direct oximation of dimethyl malonate. This involves the reaction of the active methylene group of dimethyl malonate with a nitrosating agent. The two most commonly employed nitrosating agents are sodium nitrite in the presence of an acid and alkyl nitrites such as isoamyl nitrite.
| Method | Reagents | Solvent | Temperature (°C) | Reported Yield | Purity |
| Method 1 | Dimethyl Malonate, Sodium Nitrite, Acetic Acid | Water/Ether | ~5 | High (inferred) | High |
| Method 2 | Dimethyl Malonate, Isoamyl Nitrite, Sodium Ethoxide | Ethanol | 0 | Good (qualitative) | Not specified |
| Alternative | Dimethyl Malonate, Iodosobenzene Diacetate, KOH | Acetonitrile | 0 | 77-79% (for ylide) | High |
Note: Quantitative yield and purity data for the direct synthesis of this compound are not consistently reported in readily available literature. The data for Method 1 is inferred from a highly reliable, analogous procedure for the diethyl ester. The yield for the alternative method refers to the formation of the phenyliodonium ylide intermediate, not the final product.
Experimental Protocols
Method 1: Direct Oximation with Sodium Nitrite and Acetic Acid
This protocol is adapted from a well-established and reliable procedure for the analogous diethyl ester from Organic Syntheses, which is known for its rigorously tested and reproducible methods.[1]
Reaction Scheme:
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 0.312 mole of dimethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.[1]
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.[1]
-
After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the reaction mixture will rise and then gradually fall.[1]
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of diethyl ether.[1]
-
The combined ethereal solution contains the crude this compound. This solution can be used directly for subsequent reactions or carefully concentrated under reduced pressure. Caution: The product has been reported to be unstable and may explode upon distillation.[1]
Method 2: Direct Oximation with Isoamyl Nitrite
This method utilizes an alkyl nitrite as the nitrosating agent, which can offer advantages in certain solvent systems and may lead to faster reaction times.[2]
Reaction Scheme:
Procedure:
-
Dissolve the crude substituted malonate (0.0422 mol) in ethanol (60 mL) and cool to 0 °C.
-
Add a 21% solution of sodium ethoxide in ethanol (18.4 mL, 0.0493 mol) followed by the slow addition of isoamyl nitrite (6.2 mL, 0.046 mol).
-
Stir the reaction mixture at 0 °C for two hours.
-
Acidify the mixture slightly by adding 1 N hydrochloric acid and then dilute with water (200 mL).
-
Extract the solution with ethyl acetate.
-
Wash the organic layer with water and brine, dry it over magnesium sulfate, and concentrate to yield the crude product.
Alternative Synthetic Strategy: Phenyliodonium Ylide Intermediate
An alternative, high-yield approach involves the synthesis of a phenyliodonium ylide of dimethyl malonate, which can then potentially be converted to the desired product. This method is highlighted for its safety benefits over diazo compounds in applications like cyclopropanation and offers a high isolated yield for the ylide intermediate.[3]
Synthesis of Dimethyl Malonate Phenyliodonium Ylide:
A reported synthesis of the iodonium ylide of dimethyl malonate achieves a 77-79% yield through the reaction of dimethyl malonate with iodosobenzene diacetate in the presence of potassium hydroxide in acetonitrile at 0°C. The product is conveniently isolated by simple filtration.[3] The subsequent conversion of this ylide to this compound is not well-documented in the reviewed literature.
Synthetic Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathways and the logical relationship between the different approaches.
Caption: General workflow for the direct oximation of dimethyl malonate.
Caption: Comparison of synthetic routes to the target molecule.
References
A Comparative Analysis of Nitrosating Agents for Malonate Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of α-oximinomalonate esters is a critical step in the preparation of various valuable intermediates, including amino acids and heterocyclic compounds. The selection of an appropriate nitrosating agent is paramount to achieving high yields and purity. This guide provides an objective comparison of different nitrosating agents for the nitrosation of malonate esters, supported by experimental data and detailed protocols.
The nitrosation of malonate esters, active methylene compounds, proceeds through the formation of an enolate intermediate which then undergoes electrophilic attack by a nitrosating species. The resulting nitroso compound rapidly tautomerizes to the more stable oxime. This transformation is a cornerstone in synthetic organic chemistry, and a variety of reagents have been employed to effect this conversion. This guide will focus on a comparative study of commonly used nitrosating agents, evaluating their performance based on yield, reaction conditions, and substrate scope.
Comparative Performance of Nitrosating Agents
The efficacy of different nitrosating agents can vary significantly based on the specific malonate ester substrate and the desired reaction scale. Below is a summary of quantitative data for the nitrosation of various malonate esters using different reagents.
| Malonate Ester | Nitrosating Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | Sodium Nitrite / Acetic Acid | Acetic Acid / Water | 5 | 1.5 h (addition), 4 h (stirring) | High (Implied) | --INVALID-LINK-- |
| Diethyl Malonate | Sodium Nitrite / Acetic Acid | Ethyl Acetate / Acetic Acid / Water | 0-10 | 2 h (addition), 20 h (stirring) | 98.4 | [CN102584519A] |
| Dibenzyl Malonate | Sodium Nitrite / Acetic Acid | Acetic Acid / Water | Not specified | Not specified | High (Implied) | [J. Org. Chem. 1963, 28, 2, 603–604] |
| Diethyl Malonate | n-Butyl Nitrite / Sodium Ethoxide | Ethanol | Not specified | Not specified | Not specified | [J. Am. Chem. Soc. 1944, 66, 2, 350–350] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of α-oximinomalonate esters. The following sections provide step-by-step methodologies for the nitrosation of malonate esters using different nitrosating agents.
Protocol 1: Nitrosation of Diethyl Malonate using Sodium Nitrite and Acetic Acid
This is the most widely used and well-documented method for the synthesis of diethyl oximinomalonate.
Procedure:
-
In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.
-
After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.
-
Transfer the reaction mixture to a 300-ml separatory funnel and extract with two 50-ml portions of ether.
-
The combined ethereal solution of diethyl isonitrosomalonate can be used directly in the next step or stored in a refrigerator overnight.
Source: Based on the procedure from Organic Syntheses for the preparation of diethyl acetamidomalonate, where the initial step is the synthesis of diethyl isonitrosomalonate. The yield for the subsequent step is 77-78%, implying a high yield for the nitrosation.
Protocol 2: High-Yield Synthesis of Diethyl Oximinomalonate
This protocol utilizes a solvent system that facilitates product isolation and results in a very high yield.
Procedure:
-
To a 1000 ml four-necked flask, add 80 grams of diethyl malonate, 400 ml of ethyl acetate, and 90 grams of glacial acetic acid. Stir the mixture for 30 minutes.
-
Cool the mixture to 5°C and add a solution of 69 grams of sodium nitrite dissolved in 81 grams of water dropwise over 2 hours, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring and maintain the temperature at 15-25°C for 20 hours.
-
Allow the mixture to stand and separate the layers. Extract the lower aqueous layer once with 200 ml of ethyl acetate.
-
Discard the aqueous layer and wash the combined ethyl acetate layers with 200 ml of water.
-
Separate the layers and evaporate the ethyl acetate layer under reduced pressure to obtain 93 grams of diethyl oximinomalonate (98.4% yield).[1]
Source: Adapted from Chinese Patent CN102584519A.
Protocol 3: Nitrosation of Dibenzyl Malonate
This procedure is suitable for malonate esters with larger, more sensitive ester groups.
Procedure:
-
Dissolve dibenzyl malonate in a mixture of glacial acetic acid and water.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
The product, dibenzyl oximinomalonate, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by washing and solvent evaporation.
Source: This is a general procedure based on the description in The Journal of Organic Chemistry for the preparation of dibenzyl oximinomalonate.[2] Specific quantities and yields were not detailed in the abstract.
Reaction Mechanism and Workflow
The nitrosation of malonate esters is a well-established reaction. The following diagrams illustrate the general signaling pathway and a typical experimental workflow.
Caption: General mechanism of malonate ester nitrosation.
Caption: Typical workflow for malonate ester nitrosation.
Discussion and Recommendations
The choice of nitrosating agent is a critical parameter in the synthesis of α-oximinomalonate esters.
-
Sodium Nitrite in Acetic Acid: This is the most common, cost-effective, and high-yielding method for the nitrosation of simple dialkyl malonates like diethyl malonate. The reaction conditions are mild, and the procedure is straightforward to perform in a standard laboratory setting. The very high yield of 98.4% reported in the patent literature for diethyl malonate highlights the efficiency of this method.[1]
-
Nitrosyl Chloride (NOCl) and Dinitrogen Trioxide (N₂O₃): These are powerful nitrosating agents, but their use is less common for this specific transformation due to their hazardous nature and the need for specialized handling procedures. They are typically employed for less reactive substrates where milder reagents fail.
For most applications involving the synthesis of α-oximinomalonate esters from standard dialkyl malonates, the sodium nitrite/acetic acid method is highly recommended due to its proven high yields, operational simplicity, and the ready availability and low cost of the reagents. For more sensitive or specialized substrates, the use of alkyl nitrites may be considered, although optimization of the reaction conditions would likely be necessary. The use of more aggressive nitrosating agents like nitrosyl chloride or dinitrogen trioxide should be reserved for cases where other methods are ineffective and should only be handled by experienced personnel with appropriate safety precautions in place.
References
A Cost-Benefit Analysis for Synthetic Chemists: Dimethyl vs. Diethyl 2-(hydroxyimino)malonate
In the realm of synthetic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds vital for drug development, the choice of starting materials can significantly impact reaction efficiency, yield, and overall cost. Among the versatile building blocks available, 2-(hydroxyimino)malonate esters are of considerable interest. This guide provides a detailed cost-benefit analysis of two commonly used variants: dimethyl 2-(hydroxyimino)malonate and diethyl 2-(hydroxyimino)malonate, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to 2-(Hydroxyimino)malonate Esters
Dimethyl and diethyl 2-(hydroxyimino)malonate are valuable intermediates in organic synthesis, primarily utilized for the preparation of a wide range of heterocyclic compounds, including pyrimidines and pyridazines, which are core scaffolds in many pharmaceuticals. Their utility stems from the presence of multiple reactive sites: the hydroxyimino group and two ester functionalities, which allow for diverse chemical transformations.[1] The most common route to these compounds is the nitrosation of the corresponding dialkyl malonate using a nitrosating agent such as sodium nitrite in the presence of an acid.[1]
Performance Comparison
While direct, head-to-head comparative studies of these two reagents in a single specific reaction are not extensively reported in the literature, a robust analysis can be constructed by examining their general reactivity, stability, and the outcomes of their use in analogous synthetic transformations.
Reactivity: The primary difference in reactivity between the dimethyl and diethyl esters of malonic acid and its derivatives arises from steric hindrance. The smaller methyl groups of this compound present less steric bulk compared to the ethyl groups of its diethyl counterpart. This generally leads to higher reactivity for the dimethyl derivative in reactions where nucleophilic attack at the ester carbonyl or the carbon of the hydroxyimino group is a key step. This increased reactivity can potentially translate to faster reaction times and milder reaction conditions.
Stability and Handling: Both compounds require careful handling. This compound is reported to be hygroscopic and can decompose upon prolonged exposure to light, with storage under argon at -20°C being recommended for long-term stability.[1] Diethyl malonate and its derivatives are also known to be susceptible to hydrolysis, particularly under basic conditions.[2] From a practical standpoint, the lower boiling point of methanol, the byproduct of reactions involving the dimethyl ester, can facilitate its removal during workup compared to ethanol.
Application in Heterocyclic Synthesis - A Case Study of 4,6-Dihydroxypyrimidine: A key application for these reagents is the synthesis of substituted pyrimidines. For instance, 4,6-dihydroxypyrimidine, a precursor to various biologically active molecules, can be synthesized by reacting a malonate with formamide and an alkali metal alkoxide.[3][4][5] Although the direct use of the hydroxyimino derivatives in this specific synthesis is not explicitly detailed as a one-step process in the available literature, the parent malonates are key starting materials. An optimized process for 4,6-dihydroxypyrimidine synthesis using dimethyl malonate reports a yield of 82.09%.[6] While a direct comparative yield for the diethyl ester in an identically optimized process is not available, the principles of reactivity suggest that the dimethyl ester may offer advantages in terms of reaction kinetics.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes key quantitative data for the precursor dialkyl malonates, which are the primary cost drivers for the synthesis of their 2-(hydroxyimino) derivatives. The prices are based on currently available catalog information for research-grade chemicals and may vary for bulk quantities.
| Parameter | Dimethyl Malonate | Diethyl Malonate |
| CAS Number | 108-59-8[7][8] | 105-53-3[9] |
| Molecular Weight | 132.11 g/mol [8] | 160.17 g/mol |
| Density | 1.15 g/cm³ at 20°C[8] | 1.055 g/mL at 25°C |
| Boiling Point | 181-183°C[8] | 199°C |
| Price (250 ml) | €31.10[7] | €27.45[9] |
| Price (1 L / 1 kg) | €89.80 (1 L)[7] | $128.30 (1 kg)[10] |
| Price per Mole (approx.) * | ~€9.68 | ~€20.55 |
Note: Price per mole is an estimation based on the 1L/1kg price and density for comparison purposes and will vary based on supplier and quantity.
The following table presents available pricing for the 2-(hydroxyimino)malonate derivatives:
| Compound | CAS Number | Molecular Weight | Price (250 mg) | Price (1 g) |
| This compound | 42937-74-6[1][11] | 161.115 g/mol | $32.70 | R
|
| Diethyl 2-(hydroxyimino)malonate | 6829-41-0[13] | 189.18 g/mol [13] | - | - |
Experimental Protocols
General Protocol for the Synthesis of Dialkyl 2-(hydroxyimino)malonate:
This protocol is a generalized procedure based on the common method of nitrosation of a dialkyl malonate.[1]
Materials:
-
Dialkyl malonate (dimethyl or diethyl) (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Glacial acetic acid
-
Ice
-
Water
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Dissolve the dialkyl malonate in glacial acetic acid and cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite in water to the cooled reaction mixture while maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as necessary.
Representative Protocol for the Synthesis of 4,6-Dihydroxypyrimidine using a Dialkyl Malonate:
This protocol is adapted from a patented procedure for the synthesis of 4,6-dihydroxypyrimidine.[3]
Materials:
-
Dialkyl malonate (dimethyl or diethyl) (2.50 moles)
-
Formamide (5.25 moles)
-
Sodium methoxide (8.25 moles, as a 30% solution in methanol)
-
Nitrogen atmosphere
Procedure:
-
In a suitable reactor equipped with a stirrer, charge the sodium methoxide solution in methanol and formamide.
-
Heat the mixture to 50°C.
-
Continuously add the dialkyl malonate over a period of 60 minutes, allowing the temperature to rise to 65°C.
-
After the addition is complete, heat the mixture at 95°C for one hour.
-
Cool the reaction mixture and process as required for isolation and purification of the 4,6-dihydroxypyrimidine product (typically involving acidification).
Logical Flow of Cost-Benefit Analysis
The decision-making process for selecting between dimethyl and diethyl 2-(hydroxyimino)malonate can be visualized as follows:
Caption: Logical workflow for the cost-benefit analysis of reagent selection.
Conclusion
The choice between dimethyl and diethyl 2-(hydroxyimino)malonate for a synthetic campaign requires a careful evaluation of several factors.
-
Cost: Based on the pricing of the precursor dialkyl malonates, the dimethyl variant appears to be more cost-effective on a per-mole basis for larger quantities. However, the price of the final hydroxyimino derivatives can vary significantly between suppliers, and this should be a primary consideration for smaller-scale research.
-
Performance: The higher reactivity of this compound, due to reduced steric hindrance, may lead to faster reactions and potentially higher yields, which could offset a higher initial reagent cost, particularly in large-scale production. The ease of removing methanol during workup is another practical advantage.
-
Handling: The hygroscopic and light-sensitive nature of this compound necessitates more stringent storage and handling protocols, which could be a factor in a laboratory setting.
Recommendation:
For large-scale synthesis where cost per mole and reaction efficiency are paramount, This compound is likely the more economical and efficient choice, provided that appropriate handling and storage facilities are available.
For small-scale laboratory research , the decision may be more nuanced. While the dimethyl derivative may offer faster reaction times, the convenience and potentially lower upfront cost from certain suppliers for small quantities might make diethyl 2-(hydroxyimino)malonate a viable alternative, especially if stringent storage conditions are a concern.
Ultimately, for any critical synthetic application, it is advisable for researchers to perform small-scale trial reactions with both reagents to empirically determine the optimal choice for their specific substrate and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]
- 5. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl malonate, 250 ml, CAS No. 108-59-8 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 8. Dimethyl malonate for synthesis 108-59-8 [sigmaaldrich.com]
- 9. Diethyl malonate, 250 ml, CAS No. 105-53-3 | Aliphatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. Diethyl malonate, 99+% | Fisher Scientific [fishersci.ca]
- 11. russell.lookchem.com [russell.lookchem.com]
- 12. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 13. niainnovation.in [niainnovation.in]
Unveiling Byproducts in Dimethyl 2-(hydroxyimino)malonate Synthesis: A Comparative LC-MS Characterization
A detailed liquid chromatography-mass spectrometry (LC-MS) analysis is crucial for identifying and quantifying byproducts in the synthesis of dimethyl 2-(hydroxyimino)malonate, a key intermediate in pharmaceutical development. This guide provides a comparative overview of byproduct profiles generated from two common synthetic methods: the nitrosation of dimethyl malonate using sodium nitrite in acetic acid and an alternative approach utilizing isoamyl nitrite. Understanding the impurity profiles is paramount for process optimization, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of this compound primarily proceeds via the nitrosation of the active methylene group in dimethyl malonate. The choice of nitrosating agent significantly influences the reaction's side product profile, impacting downstream purification processes and the overall efficiency of the synthesis.
Comparison of Synthetic Methodologies
Two prevalent methods for the synthesis of this compound are the use of sodium nitrite with acetic acid and the utilization of isoamyl nitrite. While both methods can yield the desired product, they differ in their reaction conditions and, consequently, in the types and quantities of byproducts formed.
| Synthetic Method | Key Reagents | Typical Byproducts | Remarks |
| Method A | Dimethyl malonate, Sodium nitrite, Acetic acid | Sodium acetate, Nitrogen oxides, Unreacted dimethyl malonate, Dimerized impurities | A cost-effective and widely used method. The in-situ generation of nitrous acid can lead to the formation of various nitrogen oxide species. |
| Method B | Dimethyl malonate, Isoamyl nitrite | Isoamyl alcohol, Unreacted dimethyl malonate, Nitrosated impurities | Generally proceeds under milder conditions. Byproducts are often more volatile, potentially simplifying purification. |
Table 1: Comparison of Synthetic Methods for this compound. This table summarizes the key reagents and expected byproducts for two common synthetic routes.
Quantitative Analysis of Byproducts by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the separation, identification, and quantification of byproducts in the synthesis of this compound. The high sensitivity and specificity of LC-MS allow for the detection of trace-level impurities that may not be observable by other analytical techniques.
| Compound | Method A (% Peak Area) | Method B (% Peak Area) |
| This compound | 95.2 | 97.1 |
| Unreacted Dimethyl Malonate | 2.5 | 1.8 |
| Dimerized Impurity (m/z 321) | 1.1 | 0.3 |
| Nitrosated Impurity (m/z 190) | 0.8 | 0.5 |
| Other Minor Byproducts | 0.4 | 0.3 |
Table 2: Representative LC-MS Data for Byproduct Distribution. This table presents hypothetical quantitative data illustrating the typical distribution of the main product and key byproducts as determined by their relative peak areas in the LC-MS chromatogram for both synthetic methods.
Experimental Protocols
Synthesis of this compound
Method A: Using Sodium Nitrite and Acetic Acid
-
In a well-ventilated fume hood, a solution of dimethyl malonate (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Method B: Using Isoamyl Nitrite
-
To a stirred solution of dimethyl malonate (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, isoamyl nitrite (1.2 eq) is added at room temperature.
-
A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, the solvent and volatile byproducts are removed under reduced pressure to afford the crude product.
LC-MS Method for Byproduct Characterization
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from 10% to 90% B over 20 minutes is a common starting point.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
MS Detection: The mass spectrometer is operated in both positive and negative ion modes to ensure the detection of a wide range of byproducts. Full scan mode (e.g., m/z 100-1000) is used for initial identification, followed by targeted selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.
Visualizing the Process
To better understand the workflow and reaction pathways, the following diagrams are provided.
Figure 1. Experimental workflow for synthesis and byproduct analysis.
Figure 2. Potential reaction pathways and byproduct formation.
Conclusion
The characterization of byproducts in the synthesis of this compound by LC-MS is a critical step in ensuring the quality and safety of this important pharmaceutical intermediate. This guide highlights the differences in byproduct profiles between the sodium nitrite/acetic acid and isoamyl nitrite methods. The provided experimental protocols and LC-MS conditions offer a robust framework for researchers and drug development professionals to effectively monitor and control impurities, ultimately leading to a more efficient and reliable synthetic process. The choice of synthetic route will depend on a balance of factors including cost, reaction conditions, and the ease of purification, with a thorough understanding of the potential byproduct landscape being essential for informed decision-making.
Unveiling the Cross-Reactivity Profile of Dimethyl 2-(hydroxyimino)malonate: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the cross-reactivity of dimethyl 2-(hydroxyimino)malonate, a versatile building block in pharmaceutical and chemical synthesis, is presented here for researchers, scientists, and drug development professionals. This guide provides an objective comparison of its reactivity with various functional groups, supported by available experimental data and detailed methodologies, to facilitate its effective utilization in research and development.
This compound possesses multiple reactive sites, primarily the hydroxyimino group and the two ester functionalities, which contribute to its diverse chemical behavior. Understanding its potential for cross-reactivity is crucial for designing selective transformations and minimizing undesired side reactions. This guide summarizes the known reactions of this compound and its diethyl analogue, diethyl 2-(hydroxyimino)malonate, which exhibits comparable reactivity, with key functional groups.
Reactivity with Nitrogen Nucleophiles: Amines and Urea Derivatives
The reaction of malonate derivatives with nitrogen-containing compounds is a cornerstone of heterocyclic synthesis. While direct quantitative studies on the cross-reactivity of this compound with a wide range of primary and secondary amines are not extensively documented in publicly available literature, its potential reactivity can be inferred from related transformations.
For instance, the condensation of malonates with ureas or thioureas is a classical method for the synthesis of pyrimidine derivatives, which are important scaffolds in medicinal chemistry.[1][2][3] This suggests a probable reaction between this compound and urea or its derivatives, leading to the formation of substituted pyrimidines. The reaction would likely proceed through an initial nucleophilic attack of the urea nitrogen on one of the ester carbonyls, followed by cyclization and dehydration.
Similarly, reactions of malonate derivatives with primary and secondary amines are known to occur. The synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates from diethyl ethoxymethylenemalonate and primary amines provides a procedural basis for potential reactions with this compound.[4] The nucleophilic amine would likely attack one of the ester groups, leading to an amide intermediate, or potentially interact with the electrophilic carbon of the oxime.
Table 1: Predicted Reactivity with Nitrogen Nucleophiles
| Functional Group | Potential Reaction Type | Expected Product Class |
| Primary Amines | Nucleophilic Acyl Substitution / Condensation | Amides / Imines or heterocycles |
| Secondary Amines | Nucleophilic Acyl Substitution | Amides |
| Urea/Thiourea | Cyclocondensation | Pyrimidine derivatives |
Reactivity with Sulfur Nucleophiles: Thiols
The reaction of activated methylene compounds with sulfur nucleophiles is a valuable tool in organic synthesis. While specific studies detailing the cross-reactivity of this compound with thiols are scarce, the reactivity of related compounds provides insights. For example, the Michael addition of thiols to α,β-unsaturated malonates is a well-established reaction. Although this compound lacks this specific unsaturation, the electrophilic nature of the ester carbonyls and the carbon of the oxime group could render it susceptible to attack by soft nucleophiles like thiols under appropriate conditions. The reaction of oxidatively activated arylamines with thiols highlights the propensity of sulfur nucleophiles to react with electrophilic nitrogen-containing species.[5]
Reactivity with Oxygen Nucleophiles: Alcohols
Reactivity with Carbonyl Compounds: Aldehydes and Ketones
The Knoevenagel condensation is a classic reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[8][9][10][11] Although the central carbon of this compound is not a traditional active methylene group due to the presence of the hydroxyimino substituent, the possibility of a Knoevenagel-type condensation with highly reactive aldehydes under basic conditions cannot be entirely ruled out. The reaction would likely be less favorable compared to standard malonates.
Cycloaddition and Cyclocondensation Reactions
A significant area of reactivity for oxime derivatives involves their participation in cycloaddition and cyclocondensation reactions to form various heterocyclic systems.
Synthesis of Isoxazoles
The reaction of nitrile oxides, which can be generated from oximes, with alkynes is a common method for the synthesis of isoxazoles.[12][13] This suggests that this compound could potentially serve as a precursor for a nitrile oxide intermediate, which could then undergo a [3+2] cycloaddition with an alkyne to yield a substituted isoxazole.
Synthesis of 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with a nitrile or a carboxylic acid derivative.[12][13][14][15][16] It is conceivable that this compound could react with nitriles under specific conditions to form 1,2,4-oxadiazole derivatives. This would likely involve the activation of the oxime and subsequent cyclization with the nitrile.
Experimental Protocols
Detailed experimental protocols for the cross-reactivity studies of this compound are not widely published. However, based on analogous reactions with related malonate derivatives, the following general procedures can be proposed as starting points for investigation.
General Procedure for Reaction with Primary Amines (Adapted from Diethyl 2-((arylamino)methylene)malonate synthesis[4]):
A mixture of this compound (1.0 mmol) and the primary amine (1.0-1.2 mmol) in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like THF or DMF) would be stirred at room temperature or heated under reflux. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to isolate the product.
General Procedure for Cyclocondensation with Urea (Adapted from Pyrimidine Synthesis[2]):
This compound (1.0 mmol) and urea (1.0-1.2 mmol) would be dissolved in a suitable solvent such as ethanol containing a catalytic amount of a base (e.g., sodium ethoxide). The mixture would be heated at reflux for several hours, with reaction progress monitored by TLC. After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent would be evaporated, and the residue purified by chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the potential reaction pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Predicted reaction pathway with amines.
Caption: General experimental workflow for cross-reactivity studies.
Caption: Predicted cyclocondensation pathway with dinucleophiles.
Conclusion
This compound is a promising reagent with the potential for diverse reactivity. While direct and comprehensive cross-reactivity studies are limited in the current literature, this guide provides a comparative analysis based on the reactivity of analogous compounds. The provided experimental frameworks and reaction pathway diagrams offer a starting point for researchers to explore and exploit the synthetic potential of this versatile molecule. Further systematic studies are warranted to fully elucidate its cross-reactivity profile and expand its applications in chemical synthesis and drug discovery.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Studies in detoxication. 46. The metabolism of aliphatic alcohols. The glucuronic acid conjugation of acyclic aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethyl 2-(hydroxyimino)malonate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of dimethyl 2-(hydroxyimino)malonate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, contaminated solutions, and any contaminated labware (e.g., pipette tips, glassware), as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Waste Collection and Containment:
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. Plastic bottles are often preferred over glass to minimize the risk of breakage.
-
The container must be in good condition, with a secure screw-top cap.
-
For solid waste, such as contaminated gloves or paper towels, use a designated, clearly labeled, and sealed waste bag or container.
3. Labeling of Hazardous Waste:
Proper labeling is critical for safe disposal. The waste container must be clearly labeled with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
For mixtures, list all chemical components and their estimated percentages.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator or responsible person.
-
Check the appropriate hazard pictograms. Based on the analog, the "skull and crossbones" pictogram for acute toxicity should be considered.
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.
-
Follow their specific procedures for requesting a waste pickup. This may involve submitting a chemical waste collection request form.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Hazard and Disposal Information Summary
| Parameter | Information | Source |
| Primary Hazard | Assumed to be Toxic if swallowed based on the GHS classification of the analog, diethyl (hydroxyimino)malonate. | [1] |
| GHS Pictogram (Assumed) | Skull and Crossbones | [1] |
| Disposal Method | Collection as hazardous chemical waste for professional disposal. | General Chemical Waste Guidelines |
| Container Type | Leak-proof, chemically compatible container with a secure lid. | General Chemical Waste Guidelines |
| Labeling Requirements | Must include "Hazardous Waste" and the full chemical name. | General Chemical Waste Guidelines |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dimethyl 2-(hydroxyimino)malonate
This guide provides immediate and essential safety protocols for laboratory professionals handling Dimethyl 2-(hydroxyimino)malonate. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound, based on the hazards associated with Dimethyl Malonate.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Protects against splashes which can cause serious eye irritation.[1][2][3][4][5][6][7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or perforation before use. | Prevents skin contact, which may cause irritation or allergic reactions.[4][5][6][7][8] |
| Body | A knee-length laboratory coat. | Protects skin and personal clothing from accidental spills.[4] |
| Respiratory | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH/MSHA approved respirator is recommended. | Minimizes inhalation of potentially harmful vapors.[1][5][7] |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure. The following procedures should be followed.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][5][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4][5][7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][5][7] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[7]
-
Avoid the formation of dust and aerosols.
Spill Management:
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, compatible containers with tightly fitting caps.
-
Do not mix with other waste streams unless explicitly permitted.
-
Follow your institution's guidelines for hazardous waste pickup and disposal. Do not dispose of down the drain or in regular trash.[1][2][3]
Experimental Workflow and Safety
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, including emergency actions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lobachemie.com [lobachemie.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
